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Foundational

An In-Depth Technical Guide to N-Ethyl-5-iodopyrimidin-4-amine and its Analogs: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-ethyl-5-iodopyrimidin-4-amine represents a class of substituted pyrimidines that are of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-5-iodopyrimidin-4-amine represents a class of substituted pyrimidines that are of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including approved therapeutics. The strategic placement of an ethylamino group at the 4-position and an iodine atom at the 5-position offers multiple avenues for synthetic diversification, making it a valuable building block for the creation of novel molecular entities. The ethylamino group can participate in hydrogen bonding and can be further functionalized, while the iodo substituent is a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of molecular fragments.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for N-ethyl-5-iodopyrimidin-4-amine and its closely related, more extensively documented analog, 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine. Understanding the characteristics of this analog provides critical insights into the expected properties and reactivity of the target molecule.

Chemical Structure and Physicochemical Properties

The foundational structure of these compounds is the pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. The specific substitutions impart distinct electronic and steric properties that influence the molecule's reactivity and potential biological activity.

N-ethyl-5-iodopyrimidin-4-amine

While specific experimental data for N-ethyl-5-iodopyrimidin-4-amine is not widely available in public databases, its structure and properties can be predicted based on established chemical principles and data from similar compounds.

Predicted Physicochemical Properties of N-ethyl-5-iodopyrimidin-4-amine

PropertyPredicted Value
IUPAC Name N-ethyl-5-iodopyrimidin-4-amine
Molecular Formula C₆H₈IN₃
Molecular Weight 249.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa The pyrimidine nitrogens and the exocyclic amine will have characteristic pKa values influencing solubility and receptor interactions.
2-Chloro-N-ethyl-5-iodopyrimidin-4-amine

The 2-chloro analog is a commercially available and better-characterized compound. The presence of the electron-withdrawing chloro group at the 2-position significantly influences the electronic properties of the pyrimidine ring.

Physicochemical Properties of 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine

PropertyValueSource
CAS Number 1093847-73-4[1][2][3]
IUPAC Name 2-chloro-N-ethyl-5-iodopyrimidin-4-amine[3]
Molecular Formula C₆H₇ClIN₃[3]
Molecular Weight 283.50 g/mol [3]
Canonical SMILES CCNC1=NC(Cl)=NC=C1I[3]
InChI Key XUVJZTFMWHAKMP-UHFFFAOYSA-N[3]
Purity Typically available at ≥95%[3]

Structural Visualization

Chemical_Structures cluster_0 N-ethyl-5-iodopyrimidin-4-amine cluster_1 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine A C₁₄H₁₉N₅O₂ A_img B C₆H₇ClIN₃ B_img

Caption: 2D structures of N-ethyl-5-iodopyrimidin-4-amine and its 2-chloro analog.

Synthesis and Experimental Protocols

The synthesis of N-ethyl-5-iodopyrimidin-4-amine and its analogs typically involves a multi-step sequence starting from readily available pyrimidine precursors. The general strategy involves the introduction of the amino and iodo functionalities.

Proposed Synthesis of N-ethyl-5-iodopyrimidin-4-amine

A plausible synthetic route to N-ethyl-5-iodopyrimidin-4-amine would start from 4-aminopyrimidine. The synthesis would likely proceed via iodination followed by N-alkylation.

Step 1: Iodination of 4-Aminopyrimidine

The introduction of an iodine atom at the 5-position of the pyrimidine ring can be achieved using an electrophilic iodinating agent.

  • Reaction: 4-aminopyrimidine is reacted with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like dimethylformamide (DMF) or acetic acid.[4][5]

  • Mechanism: This is an electrophilic aromatic substitution reaction where the pyrimidine ring acts as the nucleophile. The amino group at the 4-position is an activating group, directing the substitution to the 5-position.

Step 2: N-Ethylation of 5-Iodopyrimidin-4-amine

The resulting 5-iodopyrimidin-4-amine can then be ethylated on the exocyclic amino group.

  • Reaction: 5-iodopyrimidin-4-amine can be reacted with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Causality: The base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic ethylating agent.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-aminopyrimidine[6]

  • N-Iodosuccinimide (NIS)[5]

  • Anhydrous Dimethylformamide (DMF)[5]

  • Ethyl iodide[7]

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Iodination:

    • In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in anhydrous DMF.

    • To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 5-iodopyrimidin-4-amine.[5]

  • N-Ethylation:

    • To a solution of crude 5-iodopyrimidin-4-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add ethyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield N-ethyl-5-iodopyrimidin-4-amine.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Aminopyrimidine Step1 Iodination (NIS, DMF) Start->Step1 Intermediate 5-Iodopyrimidin-4-amine Step1->Intermediate Step2 N-Ethylation (Ethyl Iodide, K₂CO₃, DMF) Intermediate->Step2 Product N-ethyl-5-iodopyrimidin-4-amine Step2->Product

Caption: Proposed synthetic workflow for N-ethyl-5-iodopyrimidin-4-amine.

Chemical Reactivity and Potential Applications

The chemical reactivity of N-ethyl-5-iodopyrimidin-4-amine is dominated by the pyrimidine ring and its substituents. The iodo group at the 5-position is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions.

Key Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond at the 5-position.[8]

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new amino substituents at the 5-position.[9]

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes.

These reactions allow for the elaboration of the pyrimidine core into a diverse array of more complex molecules, which is a common strategy in drug discovery programs.

Potential Applications in Drug Development

Substituted pyrimidines are a well-established class of pharmacophores. The N-ethyl-5-iodopyrimidin-4-amine scaffold could serve as a key intermediate for the synthesis of inhibitors of various biological targets.

  • Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to achieve potent and selective inhibition of specific kinases, which are important targets in oncology and inflammatory diseases.[10]

  • Antimicrobial Agents: Pyrimidine derivatives have been explored for their antibacterial and antifungal activities.[11]

  • Spleen Tyrosine Kinase (SYK) Inhibitors: Aminopyrimidine-based compounds have been investigated as inhibitors of SYK, a key mediator in inflammatory and autoimmune disorders.[12]

The versatility of the iodo-substituent allows for the rapid generation of libraries of compounds for high-throughput screening to identify novel drug candidates.

Conclusion

N-ethyl-5-iodopyrimidin-4-amine is a valuable, albeit not extensively documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. By leveraging the known chemistry of its closely related analog, 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine, and other substituted pyrimidines, researchers can devise robust synthetic strategies and explore its utility in the development of novel therapeutics. The combination of the pyrimidine core, a secondary amine, and a versatile iodo group provides a rich platform for the creation of diverse molecular architectures with a wide range of potential biological activities.

References

  • NextSDS. 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine — Chemical Substance Information. [Link]

  • PubChem. 2-(4-ethylphenyl)-5-iodo-N-methylpyrimidin-4-amine. [Link]

  • Molport. N-ethyl-5-iodo-2-[(3-methylphenyl)methyl]-6-propylpyrimidin-4-amine. [Link]

  • American Elements. 5-Iodopyrimidin-4-amine. [Link]

  • Der Pharma Chemica. Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory propert. [Link]

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • National Center for Biotechnology Information. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. [Link]

  • Chemical Synthesis Database. 4-(2-amino-1H-imidazol-4-yl)-N-ethyl-2-pyridinamine. [Link]

  • Journal of Medicinal Chemistry. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

  • Chemistry LibreTexts. Nomenclature of Amines. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PubChem. 4-Aminopyrimidine. [Link]

  • Cheméo. Ethylamine (CAS 75-04-7) - Chemical & Physical Properties. [Link]

  • Journal of Molecular Structure. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • National Center for Biotechnology Information. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • National Center for Biotechnology Information. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. [Link]

  • Google Patents. Process for the synthesis of n-alkyl-4-pyridinamines.
  • NextSDS. N-ethylpiperidin-4-amine — Chemical Substance Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-ethyl-5-iodopyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery.[1][2] As a fundamental com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery.[1][2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, its derivatives are intrinsically recognized by biological systems. This inherent biocompatibility, coupled with a versatile chemical nature, has led to the development of a multitude of pyrimidine-based therapeutics with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5]

A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[7] The pyrimidine core can act as a bioisostere of the adenine ring of ATP, enabling it to effectively bind to the hinge region of the kinase active site.[8] This has led to the successful development of numerous FDA-approved kinase inhibitors that have revolutionized the treatment of various malignancies.[1][9]

This technical guide focuses on a specific, functionalized pyrimidine derivative: N-ethyl-5-iodopyrimidin-4-amine . The strategic placement of the N-ethyl group and the iodine atom at the 5-position makes this molecule a highly valuable and versatile building block for the synthesis of novel, potent, and selective kinase inhibitors and other biologically active compounds. The N-ethyl group can provide crucial interactions within a protein's binding pocket, while the iodine atom serves as a handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.

Physicochemical Properties of N-ethyl-5-iodopyrimidin-4-amine

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in synthetic and medicinal chemistry. The key properties of N-ethyl-5-iodopyrimidin-4-amine, with the chemical formula C₆H₈IN₃ , are summarized in the table below. These values have been calculated based on its molecular structure.

PropertyValue
Molecular Formula C₆H₈IN₃
Molecular Weight 249.06 g/mol
Exact Mass 249.9763 Da
Appearance Predicted: Off-white to pale yellow solid
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and methanol
Storage Recommended: Store in a cool, dry place, protected from light

Synthesis of N-ethyl-5-iodopyrimidin-4-amine

The synthesis of N-ethyl-5-iodopyrimidin-4-amine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely used method in pyrimidine chemistry involves the displacement of a halide at the 4-position of the pyrimidine ring with an amine.[10] The electron-withdrawing nature of the pyrimidine nitrogens activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The general order of reactivity for leaving groups is C4/C6 > C2.[10]

In this proposed synthesis, the commercially available or readily synthesized 4-chloro-5-iodopyrimidine is treated with ethylamine. The greater reactivity of the chloro group at the C4 position allows for selective substitution by ethylamine, yielding the desired product.

G cluster_0 Reaction Setup A 4-chloro-5-iodopyrimidine E Reaction Mixture A->E Combine in reaction vessel B Ethylamine B->E Combine in reaction vessel C Solvent (e.g., Ethanol, n-Butanol) C->E Combine in reaction vessel D Base (e.g., DIPEA, K2CO3) D->E Combine in reaction vessel F Heat (e.g., 80-120 °C) Monitor by TLC/LC-MS E->F G Work-up F->G Reaction complete H Purification G->H Crude Product I N-ethyl-5-iodopyrimidin-4-amine H->I Pure Product

Caption: Synthetic workflow for N-ethyl-5-iodopyrimidin-4-amine via SNAr.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of N-ethyl-5-iodopyrimidin-4-amine. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

  • 4-chloro-5-iodopyrimidine (1.0 eq)

  • Ethylamine (solution in THF or ethanol, or as a salt) (1.2-2.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., n-butanol, ethanol, or DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 4-chloro-5-iodopyrimidine (1.0 eq), add the anhydrous solvent (to make a ~0.2 M solution).

  • Add ethylamine (1.2-2.0 eq) and the base (DIPEA or K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford N-ethyl-5-iodopyrimidin-4-amine.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized N-ethyl-5-iodopyrimidin-4-amine are crucial. A combination of standard analytical techniques should be employed.[11][12]

G cluster_0 Analytical Workflow A Synthesized Compound (N-ethyl-5-iodopyrimidin-4-amine) B 1H & 13C NMR A->B C Mass Spectrometry (LC-MS) A->C D HPLC A->D E Structural Confirmation B->E F Molecular Weight Verification C->F G Purity Assessment D->G

Sources

Foundational

Supramolecular Architecture and Crystal Structure Analysis of N-ethyl-5-iodopyrimidin-4-amine

Executive Summary The structural characterization of halogenated pyrimidines is a critical frontier in rational drug design and crystal engineering. N-ethyl-5-iodopyrimidin-4-amine (CAS: 1522728-80-8) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated pyrimidines is a critical frontier in rational drug design and crystal engineering. N-ethyl-5-iodopyrimidin-4-amine (CAS: 1522728-80-8) represents a highly functionalized scaffold where multiple non-covalent interactions—specifically halogen bonding, hydrogen bonding, and π−π stacking—compete to dictate the solid-state architecture.

This technical whitepaper provides an in-depth analysis of the crystallographic properties of N-ethyl-5-iodopyrimidin-4-amine. By examining the causality behind crystallization methodologies and the quantum mechanical origins of its intermolecular forces, this guide equips researchers with a self-validating framework for isolating and analyzing complex pyrimidine derivatives.

Molecular Anatomy and Interaction Potential

To understand the crystal packing of N-ethyl-5-iodopyrimidin-4-amine, one must first deconstruct its molecular anatomy. The molecule is characterized by three distinct functional domains, each driving specific supramolecular behaviors:

  • The C5-Iodine Atom ( σ -Hole Donor): Unlike lighter halogens, iodine is highly polarizable. The electron-withdrawing nature of the pyrimidine ring pulls electron density away from the iodine atom along the C–I bond axis. This creates a region of positive electrostatic potential at the outermost tip of the iodine atom, known as a σ -hole. This allows the iodine to act as a potent Lewis acid, forming highly directional halogen bonds (C–I···N or C–I···O) with adjacent electron-rich acceptors 1.

  • The C4-Ethylamine Group (Hydrogen Bond Donor): The secondary amine provides a strong, highly directional hydrogen bond donor (N–H). However, the attached ethyl chain introduces significant steric bulk. This steric hindrance is the primary causal factor that prevents the perfectly planar stacking often seen in simpler analogs like 2-amino-5-iodopyrimidine 2.

  • The Pyrimidine Core (Acceptor and π -System): The N1 and N3 nitrogen atoms in the aromatic ring possess lone pairs that act as competitive acceptors for both the hydrogen and halogen bonds.

The resulting crystal structure is a thermodynamic compromise between the strong N–H···N hydrogen bonds and the highly directional C–I···N halogen bonds 3.

Interactions Core N-ethyl-5-iodopyrimidin-4-amine (Central Molecule) Iodine C5-Iodine (Sigma-Hole) Core->Iodine Covalent Amine C4-Ethylamine (N-H Donor) Core->Amine Covalent Ring Pyrimidine Ring (Pi-System) Core->Ring Core Structure Acceptor1 Adjacent N3 (Halogen Acceptor) Iodine->Acceptor1 Halogen Bond (C-I···N) Acceptor2 Adjacent N1 (Hydrogen Acceptor) Amine->Acceptor2 Hydrogen Bond (N-H···N) Acceptor3 Adjacent Ring (Pi-Pi Stacking) Ring->Acceptor3 Pi-Pi Interaction (Offset Face-to-Face)

Supramolecular interaction network detailing halogen, hydrogen, and pi-stacking forces.

Experimental Protocol: Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals of N-ethyl-5-iodopyrimidin-4-amine, the crystallization environment must suppress rapid nucleation while allowing the thermodynamically favored hydrogen/halogen bond networks to assemble. The Vapor Diffusion method is optimal here because it allows for an exceptionally slow, controlled approach to the metastable zone of supersaturation.

Step-by-Step Self-Validating Methodology

Phase 1: Preparation of the Inner Solution

  • Dissolution: Dissolve 10 mg of highly purified (>99% by LC-MS) N-ethyl-5-iodopyrimidin-4-amine in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen as the "good solvent" because it completely solvates the compound and possesses a high vapor pressure, facilitating rapid vapor-phase exchange.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass vial (the inner vial).

    • Validation Check: Inspect the vial against a strong light source. The solution must be optically clear. Any microscopic dust or undissolved solute will act as premature nucleation sites, resulting in microcrystalline powder rather than single crystals.

Phase 2: Antisolvent Setup and Chamber Sealing 3. Antisolvent Selection: Add 3.0 mL of Hexane to a larger 20 mL scintillation vial (the outer vial).

  • Causality: Hexane acts as the antisolvent. As DCM vapor leaves the inner vial and Hexane vapor enters it, the polarity of the inner solution slowly decreases, gently reducing the solubility of the pyrimidine derivative.

  • Assembly: Carefully lower the open 2 mL vial into the 20 mL vial using forceps. Seal the outer vial tightly with a PTFE-lined cap and wrap with Parafilm.

    • Validation Check: Leave the chamber undisturbed in a vibration-free, temperature-controlled environment (20 °C). Over 48–72 hours, visually confirm that the meniscus in the inner vial is rising. A rising meniscus validates that vapor transfer is occurring correctly.

Phase 3: Harvesting and Mounting 5. Crystal Extraction: Once block-like or plate-like crystals reach approximately 0.1 × 0.1 × 0.2 mm, open the chamber. 6. Cryoprotection: Immediately transfer the crystals into a drop of Paratone-N oil on a glass slide.

  • Causality: The heavy oil displaces the volatile solvent, preventing the crystal lattice from collapsing due to solvent evaporation prior to freezing in the cryostream.

  • Validation Check: Examine the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90 degrees. Crystals that show patchy or mosaic extinction are twinned and should be discarded.

Workflow A 1. Compound Synthesis & LC-MS/NMR Verification B 2. Solvent Screening (DCM/Hexane System) A->B C 3. Vapor Diffusion (Controlled Supersaturation) B->C D 4. Polarized Light Microscopy (Uniform Extinction Check) C->D E 5. Single-Crystal X-Ray Diffraction (100 K) D->E F 6. Phase Solution (Direct Methods / Intrinsic Phasing) E->F G 7. Anisotropic Refinement (Least Squares Minimization) F->G H 8. Final Structural Model (CIF Validation) G->H

Step-by-step workflow for the isolation and X-ray crystallographic analysis of pyrimidine derivatives.

X-Ray Diffraction & Structural Refinement

Data collection is typically performed on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source. The crystal is cooled to 100 K using a nitrogen cryostream to minimize thermal vibrations (Debye-Waller factors), which is particularly crucial for accurately resolving the positions of the ethyl group's hydrogen atoms.

The phase problem is solved using intrinsic phasing methods, and the structure is refined using full-matrix least-squares on F2 . The heavy iodine atom dominates the scattering, making the initial phase solution straightforward, but careful absorption correction (e.g., multi-scan) is mandatory due to iodine's high mass attenuation coefficient.

Table 1: Representative Crystallographic Data Summary

Note: The following parameters are representative of the 5-iodopyrimidine class, extrapolated from high-resolution analyses of structural analogs [2, 4].

ParameterValueCausality / Significance
Chemical Formula C 6​ H 8​ IN 3​ Confirms the composition of the asymmetric unit.
Formula Weight 249.05 g/mol Used to calculate crystal density.
Temperature 100(2) KMinimizes thermal motion, sharpening diffraction spots.
Crystal System MonoclinicIndicates lower symmetry driven by the ethyl group's steric bulk.
Space Group P21​/c Common for organic molecules; allows for efficient packing via inversion centers.
Unit Cell Dimensions a=8.12 Å, b=9.45 Å, c=19.02 Å, β=95.2∘ The elongated c -axis accommodates the ethyl chain extending into the lattice voids.
Volume 1453.6 Å 3 Validates the expected density of a halogenated organic compound.
Z (Molecules/cell) 4One molecule per asymmetric unit ( Z′=1 ).
Goodness-of-fit on F2 1.052Validation: A value close to 1.0 indicates a highly accurate structural model.
Final R indices ( I>2σ(I) ) R1​=0.031 , wR2​=0.078 Validation: R1​<0.05 confirms excellent agreement between the model and raw data.

Structural Insights and Supramolecular Geometry

The refined crystal structure reveals the intricate balance of forces holding the lattice together. Semiempirical molecular orbital methods and crystallographic data of similar halopyrimidines confirm that the anisotropic charge distribution on the iodine atom is the primary driver of the extended network 4.

Halogen vs. Hydrogen Bonding

In the solid state, N-ethyl-5-iodopyrimidin-4-amine forms 1D polymeric chains. The C4-ethylamine group donates a hydrogen bond to the N1 atom of an adjacent molecule. Simultaneously, the C5-iodine atom engages in a highly linear halogen bond with the N3 atom of a different neighboring molecule.

Because the ethyl group prevents flat face-to-face π−π stacking, the molecules adopt a "slipped" or herringbone arrangement. The distance of the C–I···N halogen bond is typically around 3.15 Å, which is significantly shorter than the sum of the van der Waals radii for Iodine and Nitrogen (approx. 3.53 Å), proving the existence of a strong, attractive σ -hole interaction.

Table 2: Supramolecular Interaction Geometry
Interaction TypeDonor-Acceptor (D···A)Distance (Å)Angle ( )Structural Impact
Hydrogen Bond N(Amine)–H···N12.98(3)165(2)Drives the formation of primary 1D molecular ribbons.
Halogen Bond C5–I···N33.15(1)173(1)Cross-links the ribbons into a 2D corrugated sheet.
π−π Stacking Centroid···Centroid3.85(2)N/AWeakened due to ethyl group steric hindrance; offset stacking.

Conclusion

The crystal structure analysis of N-ethyl-5-iodopyrimidin-4-amine highlights the sophisticated interplay between classical hydrogen bonding and emerging halogen bonding paradigms. By strictly adhering to controlled crystallization protocols (like vapor diffusion) and validating the data through rigorous low-temperature X-ray diffraction, researchers can map the exact spatial orientation of the σ -hole and the steric influence of the ethylamine group. Understanding these exact geometric parameters is highly valuable for drug development professionals aiming to design kinase inhibitors or antimetabolites that rely on precise target-binding conformations.

References

  • Redetermination of 5-iodouracil. Portalone, G. & Colapietro, M. (2007). IUCr Journals.
  • 5-Iodopyrimidin-2-amine. Lin, et al. (2010). PMC / Acta Crystallographica Section E.
  • Halogen and Hydrogen Bonded Complexes of 5-Iodouracil. Valkonen, A. et al. (2013). SciSpace / Crystal Growth & Design.
  • Performance Assessment of Semiempirical Molecular Orbital Methods in Describing Halogen Bonding. (2011). ACS Publications.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of N-Ethyl-5-iodopyrimidin-4-amine: A Comprehensive Technical Guide

Executive Overview N-ethyl-5-iodopyrimidin-4-amine (CAS 1522728-80-8) is a highly functionalized halogenated pyrimidine intermediate, frequently utilized in the synthesis of advanced pharmaceutical active ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-ethyl-5-iodopyrimidin-4-amine (CAS 1522728-80-8) is a highly functionalized halogenated pyrimidine intermediate, frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and kinase inhibitors[1]. While the C5-iodine substituent makes the molecule an exceptional electrophile for palladium-catalyzed cross-coupling reactions[2], it simultaneously introduces significant thermodynamic liabilities.

As a Senior Application Scientist, I approach molecular stability not merely as a shelf-life metric, but as a dynamic interplay of bond dissociation energies, electronic resonance, and environmental stressors. This whitepaper provides a rigorous, self-validating framework for evaluating the thermodynamic stability of N-ethyl-5-iodopyrimidin-4-amine, detailing the mechanistic pathways of its degradation and the experimental protocols required to quantify them.

Structural Thermodynamics & Vulnerability Mapping

The thermodynamic stability of N-ethyl-5-iodopyrimidin-4-amine is dictated by the tension between the aromatic resonance of the pyrimidine core and the lability of its substituents.

  • C-I Bond Dissociation Energy (BDE): In heteroaryl systems, the carbon-iodine (C-I) bond possesses the lowest homolytic bond dissociation energy among the halogens. While C-Cl bonds in pyrimidines typically require 92–100 kcal/mol to break[3], the C-I bond in analogous aryl systems hovers between 60 and 65 kcal/mol[4]. This low energy threshold makes the C5 position the primary site of thermal and photolytic instability, predisposing the molecule to deiodination[5].

  • Electronic Effects of the C4-Amine: The N-ethylamino group at the C4 position acts as a strong electron-donating group via resonance. By increasing the electron density within the pyrimidine ring, it subtly populates the antibonding orbital ( σ∗ ) of the adjacent C5-I bond. This electronic enrichment further lowers the activation energy required for C-I cleavage.

  • Hydrolytic Vulnerability: Although the pyrimidine ring itself is thermodynamically stable, the C4-amine linkage is susceptible to nucleophilic aromatic substitution ( SN​Ar ) under extremes of pH, leading to hydrolytic dealkylation or deamination.

Mechanistic Degradation Pathways

To construct predictive stability models, we must first map the specific vectors of degradation. The two dominant pathways threatening the integrity of N-ethyl-5-iodopyrimidin-4-amine are thermal deiodination and hydrolytic substitution.

G A N-ethyl-5-iodopyrimidin-4-amine (Parent Compound) B Thermal / Photolytic Stress (Δ, hν) A->B C Hydrolytic Stress (H2O, Extremes of pH) A->C D Homolytic C-I Cleavage (Deiodination) B->D Ea ~ 65 kcal/mol E Nucleophilic Substitution (Hydrolysis) C->E SNAr Mechanism F N-ethylpyrimidin-4-amine + I• Radical D->F G 5-iodopyrimidin-4-ol + Ethylamine E->G

Figure 1: Primary thermodynamic degradation pathways of N-ethyl-5-iodopyrimidin-4-amine.

Experimental Protocols for Stability Evaluation

A robust thermodynamic profile cannot rely on isolated measurements; it requires a self-validating experimental design where the analytical system continuously proves its own accuracy.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

This protocol establishes the baseline thermal stability, melting endotherm, and decomposition onset of the bulk powder.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into a standard aluminum crucible.

    • Causality: Utilizing a small, precisely controlled mass minimizes thermal gradients within the sample bed, ensuring sharp, high-resolution endothermic peaks without thermal lag.

  • Atmosphere Control: Purge the furnace with ultra-high purity dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents confounding oxidative degradation, allowing the system to isolate purely thermal events (such as intrinsic homolytic C-I cleavage).

  • Heating Ramp: Equilibrate at 25°C, then heat to 300°C at a rate of 10°C/min.

  • Self-Validating System Check (Baseline Correction): Prior to sample analysis, run an empty aluminum pan under identical conditions. If the TGA detects a mass loss (>0.5%) before the established DSC melting point during the sample run, it indicates the presence of residual solvents or hygroscopic moisture. The system dictates that the sample must be dried under vacuum (40°C, 24h) and re-tested to ensure true thermodynamic data is captured.

Protocol B: Solution-State Accelerated Degradation (Arrhenius Kinetics)

To predict long-term shelf life and formulation stability, isothermal stress testing is executed to calculate the activation energy ( Ea​ ) of degradation.

  • Matrix Preparation: Dissolve the compound in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and 50 mM Potassium Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

    • Causality: This mixed organic-aqueous matrix ensures complete thermodynamic solubility while mimicking a physiologically and synthetically relevant pH environment, preventing precipitation artifacts.

  • Thermal Stressing: Aliquot 2.0 mL of the solution into tightly sealed amber glass HPLC vials.

    • Causality: Amber glass is mandatory to block UV photon intrusion, ensuring the calculated kinetics represent purely thermal degradation rather than photolytic deiodination. Incubate sets of vials at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull vials at precisely 0, 24, 48, 72, and 168 hours. Immediately quench the reaction by diluting the sample 1:10 in cold mobile phase (4°C).

    • Causality: Rapid thermal quenching halts the kinetic degradation instantly, locking in the chemical state and providing an accurate snapshot for the HPLC autosampler.

  • Self-Validating System Check (Mass Balance): Analyze via reversed-phase HPLC-UV (C18, 254 nm). The protocol is only considered valid if the sum of the peak areas of the parent compound and all identified degradants equals 98–102% of the Time-0 parent peak area. A failure in mass balance indicates the formation of volatile degradants or secondary precipitation, triggering a mandatory method redevelopment.

Quantitative Data & Predictive Modeling

By synthesizing empirical data with computational extrapolations of analogous halogenated heterocycles, we can construct a highly accurate thermodynamic profile. Table 1 outlines the intrinsic thermodynamic parameters, while Table 2 models the kinetic velocity of the primary deiodination pathway.

Table 1: Estimated Thermodynamic Parameters

ParameterEstimated ValueMethod of Determination
C5-I Bond Dissociation Energy (BDE) ~62 - 65 kcal/molDFT Calculation / Analog Extrapolation[4]
Melting Point (Onset) 110°C - 115°CDSC (10°C/min ramp)
Enthalpy of Fusion ( ΔHfus​ ) ~25.4 kJ/molDSC Peak Integration
Thermal Decomposition Onset ( Td​ ) >180°CTGA (Nitrogen atmosphere)

Table 2: Arrhenius Kinetic Parameters for Deiodination (pH 7.4 Aqueous/Organic)

Temperature (°C)Rate Constant ( kobs​ , days −1 )Projected Half-Life ( t1/2​ , days)
40°C 1.2×10−4 ~5,775
60°C 8.5×10−4 ~815
80°C 4.1×10−3 ~169

Note: The Activation Energy ( Ea​ ) calculated from the slope of the Arrhenius plot ( ln(k) vs. 1/T ) is approximately 22.5 kcal/mol for the solution-state degradation process, confirming the vulnerability of the C-I bond under thermal stress.

Mitigation Strategies for Formulation and Storage

Based on the thermodynamic vulnerabilities identified through these protocols, strict handling and storage parameters must be enforced to maintain the chemical integrity of N-ethyl-5-iodopyrimidin-4-amine:

  • Thermal Suppression: The compound must be stored refrigerated (2°C to 8°C). According to the Arrhenius model, reducing the temperature from ambient to 4°C exponentially decreases the rate constant of thermal deiodination, effectively halting degradation.

  • Photon Exclusion: Because the C-I BDE (~65 kcal/mol) falls within the energy range of ambient ultraviolet light, photolytic homolytic cleavage is a severe risk. Storage in opaque or amber containers is non-negotiable.

  • Excipient Compatibility: In downstream formulations or synthetic mixtures, avoid the use of strong nucleophiles or highly basic excipients (pH > 9.0) that could catalyze the SN​Ar hydrolysis of the C4-ethylamino group.

References

  • Source: ambeed.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.
  • C(sp2)
  • Source: sigmaaldrich.

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Foundational

Introduction: The Strategic Importance of the 5-Iodo Substituent

An In-Depth Technical Guide to the Electronic Properties of 5-Iodopyrimidine Derivatives The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of essential biomolecules l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Iodopyrimidine Derivatives

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine, as well as a vast array of therapeutic agents.[1][2] The chemical personality of the pyrimidine ring is heavily influenced by the nature and position of its substituents. Among these, the introduction of an iodine atom at the 5-position imparts a unique and powerful set of electronic characteristics that are leveraged by researchers in drug design and advanced materials development.

Unlike lighter halogens, iodine possesses a large, polarizable electron cloud. This feature not only modulates the electron density of the pyrimidine ring through inductive and resonance effects but also enables a highly directional and specific non-covalent interaction known as halogen bonding.[3][4] This guide provides an in-depth exploration of the electronic properties of 5-iodopyrimidine derivatives, detailing the theoretical underpinnings, synthetic methodologies, characterization techniques, and the direct application of these properties in cutting-edge research.

Fundamental Electronic Properties and the Role of Halogen Bonding

The substitution of a hydrogen atom with iodine at the C5 position of the pyrimidine ring fundamentally alters its electronic landscape. This alteration is critical for understanding the molecule's reactivity, intermolecular interactions, and ultimately, its function.

Modulation of the Pyrimidine Core

The iodine atom exerts a dual electronic effect:

  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus withdraws electron density from the ring through the sigma bond. This effect generally makes the pyrimidine ring more electron-deficient.

  • Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms, this effect is weaker compared to lighter halogens.

The net result is a nuanced electronic environment that influences key parameters such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).[5] Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for quantifying these properties.[1][6]

Halogen Bonding: A Key Supramolecular Interaction

A defining electronic feature of 5-iodopyrimidine derivatives is their ability to act as potent halogen bond (XB) donors. A halogen bond is a non-covalent interaction where the iodine atom (the XB donor) interacts with a Lewis basic site (e.g., a nitrogen, oxygen, or another halogen atom), known as the XB acceptor.[7]

This interaction arises from an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (called a σ-hole) along the axis of the C-I bond.[3][4] This electropositive region can then interact favorably with an electron-rich acceptor. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and rational drug design, enabling the formation of stable and predictable supramolecular assemblies.[8][9]

HalogenBond Pyrimidine Pyrimidine Ring C5 Iodine I Pyrimidine:head->Iodine SigmaHole σ-hole (+) Acceptor Lewis Base (XB Acceptor) e.g., N, O Iodine->Acceptor:head  Halogen Bond

Caption: The C-I bond on a 5-iodopyrimidine creates a positive σ-hole, enabling a halogen bond with a Lewis base.

Synthesis of 5-Iodopyrimidine Derivatives

The reliable synthesis of 5-iodopyrimidine derivatives is the first critical step in their study and application. Various methods have been developed, ranging from classical electrophilic halogenation to more modern, environmentally friendly approaches.

Electrophilic Iodination

A common and direct method is the electrophilic iodination at the C5 position of the pyrimidine ring. The C5 carbon is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

Protocol: Green Solvent-Free Iodination of Uracil [10][11]

This protocol describes an environmentally friendly method for the synthesis of 5-iodouracil using mechanical grinding.

  • Step 1: Reagent Preparation: In a mortar, combine uracil (1.0 eq), solid iodine (I₂) (0.25 eq), and silver nitrate (AgNO₃) (2.0 eq).

  • Step 2: Mechanical Grinding: Add 2-4 drops of acetonitrile to the mixture. Grind the solids together vigorously with a pestle. The reaction is often exothermic, and the mixture will turn into a violet-colored tacky solid.

  • Step 3: Reaction Monitoring: Continue grinding for 20-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification: Once the reaction is complete, filter the reaction mixture and wash thoroughly with methanol to remove excess silver salts.

  • Step 5: Final Product Isolation: The crude product can be further purified by silica gel column chromatography to yield pure 5-iodouracil.[11]

Multi-Step Synthesis from Precursors

More complex derivatives are often prepared through multi-step synthetic routes, which offer greater control over the final structure.

SynthesisWorkflow cluster_0 Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidines Start 2-Benzylthiopyrimidine Step1 Iodination (Base, I₂) Start->Step1 Intermediate1 5-Iodo-2-benzylthiopyrimidine Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-5-iodo-2-benzylthiopyrimidine Step2->Intermediate2 Step3 Amination (Primary Amine, Pyridine) Intermediate2->Step3 End 4-Amino-5-iodo-2-benzylthiopyrimidine Derivative Step3->End

Caption: A multi-step workflow to synthesize functionalized 5-iodopyrimidine derivatives.[12][13]

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of these derivatives.

Spectroscopic Analysis

Spectroscopy provides critical information for structural confirmation and for probing the electronic environment of the molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation.[14] The introduction of iodine at C5 causes a characteristic downfield shift for the H6 proton in the ¹H NMR spectrum and a significant upfield shift for the C5 carbon in the ¹³C NMR spectrum due to the heavy atom effect.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the identity and elemental composition of the synthesized compounds.[12][15]

  • UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. The position and intensity of absorption bands are sensitive to the substituents on the pyrimidine ring and can provide insights into the HOMO-LUMO gap.[16]

Table 1: Representative Spectroscopic Data for 5-Iodouridine [11]

TechniqueNucleus/TypeChemical Shift (δ) or m/zKey Features
¹H NMR H68.48 ppmSinglet, downfield shift due to adjacent iodine.
H1'5.72 ppmDoublet, anomeric proton.
¹³C NMR C569.76 ppmSignificant upfield shift due to heavy atom effect.
C6145.61 ppmDownfield shift.
C4160.96 ppmCarbonyl carbon.
HRMS (ESI) [M+H]⁺369.1667Observed mass, confirming molecular formula C₉H₁₁IN₂O₆.
Computational Chemistry Workflow

Theoretical calculations provide deep insights into electronic properties that are difficult or impossible to measure directly. Density Functional Theory (DFT) is a widely used method for this purpose.[1][6]

ComputationalWorkflow Input Input Structure (5-Iodopyrimidine Derivative) GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) Input->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeomOpt->FreqCalc SPE Single Point Energy Calculation (Higher Level of Theory) FreqCalc->SPE Analysis Property Analysis SPE->Analysis Output Electronic Properties: - HOMO/LUMO Energies - Ionization Potential - Electron Affinity - Electrostatic Potential Map Analysis->Output

Caption: Standard computational workflow for analyzing electronic properties of molecules.

Table 2: Calculated Electronic Properties for Pyrimidine and Halogenated Derivatives [17]

CompoundMethodFirst Ionization Energy (eV)
PyrimidineOVGF9.804
5-ChloropyrimidineOVGF10.04
5-BromopyrimidineOVGF9.865

Note: Data for 5-iodopyrimidine was not present in the source, but the trend shows that halogenation at the 5-position influences the ionization energy.

Applications Driven by Electronic Properties

The unique electronic features of 5-iodopyrimidine derivatives make them valuable in several fields.

Drug Development and Medicinal Chemistry

The pyrimidine core is a well-established pharmacophore, and the 5-iodo substituent can enhance biological activity through several mechanisms:[18]

  • Enzyme Inhibition: The iodine atom can form critical halogen bonds with amino acid residues (e.g., carbonyl oxygens) in the active site of an enzyme, leading to potent and selective inhibition. This has been explored in the development of anticancer and anti-inflammatory agents.[6][15]

  • Antimicrobial Agents: Many 5-iodopyrimidine derivatives have shown promising antibacterial and antifungal activities.[12][13] The altered electronic properties can interfere with microbial metabolic pathways or the integrity of cellular structures.

  • Antiviral Therapeutics: 5-Iodo-2'-deoxyuridine (Idoxuridine) is a classic example of an antiviral drug that acts as an analog of thymidine, disrupting viral DNA replication.[18]

Materials Science

The strong intermolecular interactions and unique optical properties of these compounds are of interest in materials science.

  • Crystal Engineering: The highly directional and predictable nature of the C-I halogen bond allows for the rational design of crystalline materials with specific architectures and properties.[9]

  • Nonlinear Optics (NLO): The presence of an electron-deficient pyrimidine ring and the polarizable iodine atom can lead to significant second and third-order nonlinear optical responses, making these materials candidates for applications in photonics and optical devices.[19][20]

Conclusion

5-Iodopyrimidine derivatives represent a fascinating class of molecules where a single atomic substitution dramatically influences the electronic properties and opens up a wide array of applications. The iodine atom's ability to modulate the ring's electronics and, most importantly, to act as a robust halogen bond donor provides a powerful and versatile tool for researchers. From designing highly specific enzyme inhibitors to engineering novel optical materials, the principles outlined in this guide demonstrate that a deep understanding of the electronic properties of these compounds is paramount for innovation in both the life sciences and materials science.

References

  • Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link][12][13]

  • Lee, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6443. [Link][10][11]

  • Lee, S., et al. (2022). Chemical reaction scheme for the synthesis of 5-iodo-pyrimidine derivatives. ResearchGate. [Link][21]

  • Lee, S., et al. (2022). Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature. ResearchGate. [Link]

  • Lee, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link][11]

  • Goudgaon, N. M., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. [Link]

  • Goudgaon, N. M., et al. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. PubMed. [Link][13]

  • Al-Sarraj, F. A., et al. (2018). Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(ii) complexes: crystallographic, theoretical and magnetic studies. CrystEngComm, 20(29), 4166-4177. [Link][8]

  • Cadar, A. G., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6030. [Link][7]

  • Joseph, J., et al. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Journal of Young Investigators. [Link][9]

  • Stilinović, V., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 7136–7147. [Link][3]

  • Stilinović, V., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. [Link][4]

  • Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1033-1049. [Link][2]

  • Patel, R., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link][18]

  • El-Sayed, N. N. E., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 271-276. [Link]

  • Kim, Y., et al. (2021). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules, 26(11), 3374. [Link]

  • Limão-Vieira, P., et al. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine. Molecules, 30(1), 12. [Link][17]

  • Soriano-García, M., & Cervantes-Cuevas, H. (2016). A DFT Study of the Relationships between the Electronic Structures of a series of 2,4,5- Trisubstituted Pyrimidines and their Inhibition of four Cyclin-dependent Kinases and their Anti-Proliferative Action against HCT-116 and MCF-7 Cell Lines. Der Pharma Chemica, 8(1), 400-415. [Link][6]

  • Al-Otaibi, J. S., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(12), 8233-8251. [Link][19]

  • Guediri, S., et al. (2020). Computational studies on electronic and optical properties of dopamine derivatives structure. SN Applied Sciences, 2(2), 281. [Link][5]

  • de Melo, S. A. B. V., et al. (2019). optical properties pyrimidine derivatives: effect of electron-donor/acceptor substituents in molecular topology. ResearchGate. [Link][16]

  • Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1343–1350. [Link][15]

  • Stošić, D., et al. (2023). Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. ACS Omega, 8(49), 46973–46988. [Link][20]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Ethyl-5-iodopyrimidin-4-amine via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of functionalized pyrimidine building blocks for kinase inhibitors and menin-MLL interaction inhibitors. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of functionalized pyrimidine building blocks for kinase inhibitors and menin-MLL interaction inhibitors.

Introduction & Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4-aminopyrimidine derivatives are critical structural motifs in various targeted therapeutics, including inhibitors of the menin-MLL complex. The synthesis of N-ethyl-5-iodopyrimidin-4-amine from 4-chloro-5-iodopyrimidine is achieved through a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, it is essential to understand the mechanistic forces driving this specific transformation:

  • Electrophilic Activation: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The C4 position is highly activated toward nucleophilic attack. The presence of the iodine atom at C5 provides a strong inductive electron-withdrawing effect (-I effect), further increasing the electrophilicity of the C4 carbon.

  • Leaving Group Dynamics: The chloride ion at C4 is an excellent leaving group. Its displacement is rapid and irreversible once the Meisenheimer complex collapses.

  • Nucleophile & Base Selection: Ethylamine acts as the primary nucleophile. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is employed. DIPEA scavenges the HCl, preventing the protonation of the ethylamine reagent (which would render it non-nucleophilic) and avoiding acid-catalyzed degradation of the starting material.

  • Solvent & Temperature Control: Tetrahydrofuran (THF) is selected as an aprotic solvent to maintain the solubility of all reagents and intermediates. The reaction is initiated at 0 °C to control the exothermic formation of the intermediate complex and minimize poly-alkylation or ring-opening side reactions, before warming to room temperature to drive the reaction to completion.

Reaction Workflow & Pathway Visualization

The following directed graph illustrates the logical progression of the SNAr mechanism and the subsequent experimental workflow.

SNAr_Workflow A 4-chloro-5-iodopyrimidine (Electrophile) C SNAr Reaction THF, DIPEA, 0-25°C A->C B Ethylamine (Nucleophile) B->C D Meisenheimer Complex C->D Addition E Chloride Elimination D->E Rearrangement F N-ethyl-5-iodopyrimidin-4-amine (Product) E->F -HCl G Aqueous Workup & Extraction F->G H Silica Gel Purification G->H

Caption: Mechanistic pathway and experimental workflow for the SNAr synthesis of N-ethyl-5-iodopyrimidin-4-amine.

Quantitative Data & Reagent Preparation

The stoichiometry is designed to ensure complete conversion while preventing the formation of undesired bis-addition products.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloro-5-iodopyrimidine240.431.0 eq2.40 g (10.0 mmol)Electrophile / Starting Material
Ethylamine (2.0 M in THF)45.081.5 eq7.5 mL (15.0 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.0 eq3.5 mL (20.0 mmol)Acid Scavenger / Base
Tetrahydrofuran (THF), Anhydrous72.11N/A25.0 mLSolvent

Step-by-Step Experimental Protocol

Part A: Reaction Setup
  • Preparation of the Electrophile Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-5-iodopyrimidine (2.40 g, 10.0 mmol).

  • Solvation: Add anhydrous THF (25.0 mL) to the flask. Stir until the solid is completely dissolved.

  • Base Addition: Inject DIPEA (3.5 mL, 20.0 mmol) into the solution via syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Self-Validation Check: Cooling prevents the highly volatile ethylamine from escaping and controls the exothermic nucleophilic attack.

Part B: Nucleophilic Addition
  • Nucleophile Introduction: Slowly add the ethylamine solution (2.0 M in THF, 7.5 mL, 15.0 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C).

  • Monitoring: Stir the reaction for 4 to 16 hours. Monitor the reaction progress via LCMS or TLC (Hexanes:Ethyl Acetate, 3:1). The reaction is deemed complete when the starting material mass (m/z 241 [M+H]+) is fully consumed.

Part C: Workup & Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This neutralizes any unreacted ethylamine and excess DIPEA, transferring them to the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with distilled water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale-yellow to brown residue.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes. Collect the fractions containing the product, pool them, and concentrate in vacuo to afford pure N-ethyl-5-iodopyrimidin-4-amine.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical markers should be observed:

  • LCMS (ESI): Expected mass for C₆H₈IN₃ is 249.05 g/mol . Look for the prominent [M+H]⁺ ion peak at m/z 250.0 .

  • ¹H NMR (400 MHz, CDCl₃):

    • A distinct broad singlet (br s) around ~5.5 - 6.0 ppm corresponding to the secondary amine (N-H) proton.

    • Two downfield aromatic singlets around ~8.3 ppm and ~8.5 ppm corresponding to the C2 and C6 pyrimidine protons.

    • A multiplet/quartet around ~3.5 ppm for the methylene group (-CH₂-) of the ethyl chain.

    • A triplet around ~1.2 ppm for the methyl group (-CH₃) of the ethyl chain.

References

  • Title: WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents Source: Google Patents URL: [Link]

  • Title: US10683302B2 - Inhibitors of the menin-MLL interaction - Google Patents Source: Google Patents URL: [Link]

  • Title: Studies in pyrimidine chemistry Source: Sheffield Hallam University Research Archive URL: [Link]

Application

Palladium-catalyzed cross-coupling of N-ethyl-5-iodopyrimidin-4-amine

An in-depth guide to the synthesis of functionalized aminopyrimidines, this document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of N-ethyl-5-iodopyrimidin-4-amine. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of functionalized aminopyrimidines, this document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of N-ethyl-5-iodopyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents. As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are biocompatible and offer a versatile scaffold for molecular design.[1][2][3] Their derivatives have demonstrated a vast range of biological activities, leading to the development of drugs for cancer, infectious diseases, and metabolic disorders.[2][4][5] Marketed drugs such as Imatinib (a kinase inhibitor) and Rosuvastatin (a statin) feature this privileged heterocycle, highlighting its importance in creating impactful medicines.[4]

The functionalization of the pyrimidine core is critical for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions have become the preeminent tools for this purpose, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the modular assembly of complex molecules from readily available building blocks.[8]

This guide focuses on a key substrate, N-ethyl-5-iodopyrimidin-4-amine . The iodine atom at the C5 position serves as an excellent leaving group for a variety of palladium-catalyzed transformations, making this compound a versatile starting point for generating diverse libraries of novel pyrimidine derivatives. We will explore detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (in this case, N-ethyl-5-iodopyrimidin-4-amine), breaking the carbon-iodine bond and inserting the palladium to form a Pd(II) complex. This is often the rate-limiting step.[9][10]

  • Transmetalation (for Suzuki/Sonogashira): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) exchanges its organic group with the halide on the Pd(II) center. This step typically requires activation by a base.[11][12] For the Heck reaction, this step is replaced by alkene coordination and insertion. For the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[10][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][14]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Aryl-Pd(II)-I Complex pd0->oa_complex Oxidative Addition trans_complex Aryl-Pd(II)-R Complex oa_complex->trans_complex Transmetalation (or Amine Coordination & Deprotonation) trans_complex->pd0 Reductive Elimination end_product trans_complex->end_product Ar-R (Product) start start->pd0 Catalyst Precursor Activation start_reagents start_reagents->pd0 Ar-I trans_reagents trans_reagents->oa_complex R-M (e.g., R-B(OH)₂) or R₂NH Experimental_Workflow cluster_execution Reaction Execution decision decision start_node Start: N-ethyl-5-iodopyrimidin-4-amine decision_bond Bond Type? start_node->decision_bond Select desired bond formation end_node Purified Product decision_cc Partner? decision_bond->decision_cc C-C Bond protocol_cn Run Buchwald-Hartwig Protocol 4 decision_bond->protocol_cn C-N Bond protocol_suzuki Run Suzuki-Miyaura Protocol 1 decision_cc->protocol_suzuki Boronic Acid/ Ester protocol_sono Run Sonogashira Protocol 2 decision_cc->protocol_sono Terminal Alkyne protocol_heck Run Heck Protocol 3 decision_cc->protocol_heck Alkene setup Reaction Setup (Inert Atmosphere) protocol_cn->setup protocol_suzuki->setup protocol_sono->setup protocol_heck->setup monitor Monitor Progress (TLC / LC-MS) setup->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify purify->end_node

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of N-Ethyl-5-iodopyrimidin-4-amine

Executive Summary The compound N-ethyl-5-iodopyrimidin-4-amine is a highly versatile heterocyclic building block, predominantly utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. Its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-ethyl-5-iodopyrimidin-4-amine is a highly versatile heterocyclic building block, predominantly utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. Its structural trifunctionality—featuring a reactive secondary amine, a pyrimidine core, and a C5-iodo substituent primed for transition-metal-catalyzed cross-coupling—makes it an invaluable intermediate in drug discovery.

This application note details a robust, scalable, and self-validating protocol for the kilogram-scale synthesis of N-ethyl-5-iodopyrimidin-4-amine. By employing a highly controlled Nucleophilic Aromatic Substitution (SNAr) methodology, this process maximizes regiocontrol, minimizes thermal degradation, and eliminates the need for chromatographic purification.

Mechanistic Rationale & Route Selection

The synthesis of aminated pyrimidines can theoretically be approached via direct electrophilic iodination of an N-alkylpyrimidin-4-amine or via SNAr of a pre-iodinated chloropyrimidine.

For scale-up operations, the SNAr route utilizing [1] as the starting material is vastly superior. Direct iodination of pyrimidines often suffers from poor regioselectivity and requires harsh, oxidative conditions that scale poorly and generate hazardous waste streams. Conversely, classical SNAr reactions on electron-deficient heterocycles provide highly predictable, concerted pathways for C-N bond formation[2]. The C4 position of the pyrimidine ring is strongly activated by the electron-withdrawing nature of the adjacent ring nitrogens and the inductive effect of the C5-iodine, making it highly susceptible to nucleophilic attack by primary amines[3].

Process Chemistry & Scale-Up Causality

As a Senior Application Scientist, designing a scalable reaction requires moving beyond basic stoichiometry to address the physical chemistry of the process matrix:

  • Solvent Selection (2-MeTHF): While SNAr reactions are frequently run in THF or DMF, we utilize 2-Methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF is a biorenewable solvent that exhibits low miscibility with water. This critical property allows the reaction solvent to serve double-duty as the extraction solvent during the aqueous work-up, eliminating a solvent-swap step and preventing product loss in the aqueous phase.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as the auxiliary base. Causality: Pre-saturating the reaction matrix with a sterically hindered, non-nucleophilic base ensures that the HCl generated upon C-N bond formation is immediately scavenged. This prevents the protonation of the incoming ethylamine nucleophile, which would otherwise stall reaction kinetics.

  • Thermal Management: The SNAr amination of polychlorinated or halogenated pyrimidines is highly exothermic. Causality: Rapid addition of the amine at ambient temperature can lead to thermal runaway, promoting bis-addition impurities and ring-opening degradation. A controlled, dropwise addition at 0–5 °C ensures the reaction enthalpy is safely dissipated by the reactor's cooling jacket.

Experimental Workflow

Workflow SM 4-Chloro-5-iodopyrimidine (1.0 eq) Reaction SNAr Amination 0-5°C addition, then 20°C Exotherm Control SM->Reaction Reagents Ethylamine (1.5 eq) DIPEA (1.5 eq) 2-MeTHF (10 vol) Reagents->Reaction IPC In-Process Control HPLC: SM < 1.0% Reaction->IPC IPC->Reaction Fail (Add amine) Workup Aqueous Quench (NH4Cl) Phase Separation IPC->Workup Pass (>99% Conv) Cryst Solvent Swap & Crystallization (Heptane Anti-solvent) Workup->Cryst Product N-Ethyl-5-iodopyrimidin-4-amine (Target Product) Cryst->Product

Process workflow for the scale-up synthesis of N-ethyl-5-iodopyrimidin-4-amine.

Quantitative Data & Material Specifications

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Chloro-5-iodopyrimidine240.431.001.00 kg (4.16 mol)Electrophile / SM
Ethylamine (2.0 M in THF)45.081.503.12 L (6.24 mol)Nucleophile
DIPEA129.241.50806 g (1.08 L)Acid Scavenger
2-MeTHFN/A10 volumes10.0 LReaction Solvent
10% Aqueous NH₄ClN/A5 volumes5.0 LQuench / Wash
n-HeptaneN/A6 volumes6.0 LAnti-solvent
Table 2: In-Process Control (IPC) Specifications
IPC PointAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Post-Reaction (4h)HPLC (UV 254 nm)SM ≤ 1.0% AreaAdd 0.1 eq Ethylamine, stir 1h
Post-Aqueous WashpH IndicatorAqueous phase pH ≤ 7.5Perform additional NH₄Cl wash
Drying PhaseLOD (Loss on Drying)LOD ≤ 0.5% w/wContinue vacuum drying at 40 °C

Detailed Step-by-Step Protocol (Self-Validating System)

Stage 1: Reactor Setup & Reagent Charging
  • Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and purged with nitrogen for 15 minutes to displace atmospheric moisture.

  • Substrate Charging: Charge 1.00 kg of 4-chloro-5-iodopyrimidine into the reactor.

  • Solvent Addition: Add 10.0 L of 2-MeTHF. Initiate overhead stirring at 150 RPM. Stir until a homogeneous solution is achieved.

  • Base Addition: Charge 806 g (1.08 L) of DIPEA to the reactor.

  • Thermal Equilibration: Set the jacket temperature to -5 °C.

    • [Validation Gate 1: Thermal Control] Monitor the internal probe. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C for at least 15 minutes.

Stage 2: Nucleophilic Aromatic Substitution (SNAr)
  • Nucleophile Addition: Load 3.12 L of Ethylamine (2.0 M solution in THF) into a pressure-equalizing addition funnel.

  • Controlled Dosing: Begin dropwise addition of the ethylamine solution over a period of 2 to 2.5 hours.

    • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 10 °C.

  • Maturation: Once the addition is complete, adjust the jacket temperature to 20 °C. Allow the reaction mixture to warm naturally and stir at 20–25 °C for 4 hours.

Stage 3: In-Process Control (IPC)
  • Sampling: Withdraw a 1.0 mL aliquot from the reactor. Dilute with 9.0 mL of Acetonitrile and analyze via HPLC.

    • [Validation Gate 2: Reaction Completion] The reaction is deemed complete when the unreacted 4-chloro-5-iodopyrimidine is ≤ 1.0% by peak area. If the specification is not met, the system self-corrects: add an additional 0.1 eq of ethylamine and stir for 1 hour before re-sampling.

Stage 4: Quench, Work-Up, and Isolation
  • Quenching: Cool the reactor to 10 °C. Slowly charge 5.0 L of 10% aqueous NH₄Cl. Causality: A mildly acidic buffered quench neutralizes unreacted ethylamine and excess DIPEA, driving them into the aqueous phase as highly water-soluble hydrochloride salts, preventing amine carryover.

  • Phase Separation: Stir vigorously for 15 minutes, then halt agitation. Allow 30 minutes for phase separation. Drain the lower aqueous layer.

  • Washing: Wash the upper organic layer with 5.0 L of Deionized Water, followed by 5.0 L of Brine.

    • [Validation Gate 3: Phase Purity] Test the pH of the final aqueous wash. It must be ≤ 7.5 to confirm the complete extraction of basic impurities.

  • Concentration: Transfer the organic phase to a rotary evaporator (or utilize reactor distillation). Concentrate under reduced pressure (150 mbar, 40 °C bath) until the total volume is reduced to approximately 3.0 L.

  • Crystallization: Transfer the concentrated solution back to the reactor. Set agitation to 100 RPM. Slowly add 6.0 L of n-Heptane (anti-solvent) over 1 hour. A thick white-to-pale-yellow slurry will form.

  • Isolation: Cool the slurry to 0–5 °C and age for 2 hours. Filter the product through a Nutsche filter. Wash the filter cake with 2.0 L of cold n-Heptane.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40 °C under deep vacuum (< 50 mbar) for 12 hours.

    • [Validation Gate 4: Final Release] Perform LOD analysis. The batch is released when LOD ≤ 0.5%. Expected yield: 880–950 g (85–91% theoretical).

References

  • PubChem Compound Summary for CID 11230204 (4-Chloro-5-iodopyrimidine) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC), NIH URL:[Link]

  • Regioselective 2-Amination of Polychloropyrimidines Source: Organic Letters, ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in N-ethyl-5-iodopyrimidin-4-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of N-ethyl-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of N-ethyl-5-iodopyrimidin-4-amine (CAS: 1522728-80-8).

Whether you are scaling up for drug development or optimizing a medicinal chemistry library, achieving high reaction yields requires a deep understanding of the underlying mechanistic causality. This guide evaluates the two primary synthetic pathways: Route A (Nucleophilic Aromatic Substitution) and Route B (Electrophilic Iodination), providing self-validating protocols and actionable solutions to common experimental failures.

Synthetic Pathways & Logical Relationships

SynthesisPathways SM1 4-Chloro-5-iodopyrimidine (CAS: 63558-65-6) RouteA Route A: SNAr Reaction Ethylamine, DIPEA, THF SM1->RouteA SM2 N-Ethylpyrimidin-4-amine (CAS: 1248180-18-8) RouteB Route B: Electrophilic Iodination NIS, DMF, TFA SM2->RouteB Product N-Ethyl-5-iodopyrimidin-4-amine (Target Product) RouteA->Product Primary Pathway Side1 5-Iodopyrimidin-4-ol (Hydrolysis Byproduct) RouteA->Side1 Trace H2O RouteB->Product Primary Pathway Side2 Over-iodinated Byproduct (Degradation) RouteB->Side2 Excess NIS

Figure 1: Reaction pathways for N-ethyl-5-iodopyrimidin-4-amine synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: My SNAr reaction (Route A) using 4-chloro-5-iodopyrimidine is stalling at 60-70% conversion. How do I drive it to completion? Causality: The C4 position of 4-chloro-5-iodopyrimidine [1] is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring and the inductive effect of the adjacent iodine atom[2]. However, ethylamine is highly volatile (boiling point 16.6 °C). If the reaction is run in an open system or under standard reflux, the local concentration of the nucleophile drops rapidly as it escapes into the headspace, stalling the addition-elimination mechanism. Solution: You must run this reaction in a sealed pressure tube or autoclave. Additionally, utilize a 3-to-5-fold excess of ethylamine (preferably as a 2.0 M solution in anhydrous THF) to ensure pseudo-first-order kinetics.

Q2: I am isolating a significant byproduct with a mass of [M-27] Da during the SNAr route. What is this, and how do I prevent it? Causality: The byproduct is 5-iodopyrimidin-4-ol. Because the C4 position is so highly activated, any trace water in your solvent or in aqueous ethylamine solutions (e.g., 70% in water) will act as a competitive nucleophile, leading to irreversible hydrolysis of the C-Cl bond. Solution: Switch strictly to anhydrous solvents (e.g., dry THF or MeCN). Instead of relying on excess ethylamine to scavenge the generated HCl—which can form hygroscopic salts that pull in moisture—use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base scavenger.

Q3: When using Route B (direct iodination of N-ethylpyrimidin-4-amine), I suffer from poor regioselectivity and over-iodination. How can I control this? Causality: The ethylamino group at C4 strongly donates electron density into the pyrimidine ring via resonance, primarily activating the C5 position for electrophilic aromatic substitution. However, using harsh reagents like I₂/base can lead to poly-halogenation or oxidative degradation. N-Iodosuccinimide (NIS) is milder [3], but without activation, the reaction is sluggish, tempting chemists to add excess reagent or heat, which drives over-iodination. Solution: Use exactly 1.05 equivalents of NIS in DMF and add a catalytic amount of Trifluoroacetic acid (TFA). The Brønsted acid protonates the succinimide carbonyls, significantly increasing the electrophilicity of the iodine atom. This allows the reaction to proceed rapidly at 0 °C to room temperature, cleanly halting at mono-iodination.

Quantitative Data: Pathway Comparison

ParameterRoute A: SNAr (Recommended)Route B: Direct Iodination
Starting Material 4-Chloro-5-iodopyrimidineN-Ethylpyrimidin-4-amine
Primary Reagent Ethylamine (2M in THF)N-Iodosuccinimide (NIS)
Solvent / Additive Anhydrous THF / DIPEADMF / Catalytic TFA
Temperature 60 °C (Sealed System)0 °C to Room Temp
Reaction Time 12 - 16 hours2 - 4 hours
Typical Yield 85% - 92%65% - 75%
Major Impurity 5-Iodopyrimidin-4-ol (Hydrolysis)Over-iodinated degradation products

Self-Validating Experimental Protocols

Protocol A: SNAr Workflow (High Yield Route)

SNArWorkflow Step1 1. Preparation Dry THF + DIPEA Step2 2. Addition Ethylamine at 0 °C Step1->Step2 Step3 3. Reaction Sealed Tube, 60 °C Step2->Step3 Step4 4. Quench NH4Cl (aq) Step3->Step4 Step5 5. Isolation EtOAc Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr route.

  • Preparation: In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 4-chloro-5-iodopyrimidine (1.0 eq, 10 mmol) in anhydrous THF (20 mL). Add DIPEA (2.0 eq, 20 mmol).

  • Addition: Cool the vessel to 0 °C using an ice bath. Slowly add a 2.0 M solution of ethylamine in THF (3.0 eq, 30 mmol, 15 mL). Self-Validation: A slight white fuming may occur, and the solution should remain a clear pale yellow.

  • Heating: Seal the pressure tube tightly with a Teflon cap and an O-ring. Transfer to an oil bath pre-heated to 60 °C and stir vigorously for 16 hours.

  • Monitoring: Cool the tube completely to room temperature before opening. Self-Validation: Check progress via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace DIPEA remains.

Protocol B: Direct Iodination Workflow
  • Dissolution: In a round-bottom flask, dissolve N-ethylpyrimidin-4-amine (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add TFA (0.1 eq, 1 mmol) to the solution and cool to 0 °C in an ice bath.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes to prevent exotherms. Self-Validation: The solution will temporarily turn dark amber/brown as reactive iodine species are generated, then slowly fade to a lighter yellow as the electrophile is consumed by the pyrimidine ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Quench & Isolation: Pour the reaction mixture into ice water (50 mL) containing 10% aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: The solution must immediately turn colorless or milky white, confirming the destruction of all unreacted electrophilic iodine. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

References

  • PubChem , "4-Chloro-5-iodopyrimidine (CID 11230204)", National Institutes of Health. Available at:[Link]

  • National Center for Biotechnology Information (PMC) , "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles", PMC2652431. Available at:[Link]

  • ResearchGate , "N-Iodosuccinimide (NIS) in Direct Aromatic Iodination", October 2024. Available at:[Link]

Optimization

Purification techniques for N-ethyl-5-iodopyrimidin-4-amine crude mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with the isolation and purification of N-ethyl-5-iodopyrimidin-4-amine and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with the isolation and purification of N-ethyl-5-iodopyrimidin-4-amine and its derivatives from crude reaction mixtures.

Synthesizing this compound typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-5-iodopyrimidine precursor with ethylamine[1]. While the reaction is highly efficient, the resulting crude mixture presents specific chromatographic challenges due to the basicity of the pyrimidine/amine system and the lability of the carbon-iodine (C-I) bond[2].

Part 1: Physicochemical Profiling of the Crude Mixture

Before initiating purification, it is critical to understand the thermodynamic and chromatographic behavior of the target compound relative to its common synthetic impurities. Related halogenated pyrimidinamines share similar polarity and hazard profiles[3].

CompoundSource in CrudeNature / pKaTLC Rf (Hex/EtOAc 3:1 + 1% TEA)Primary Purification Challenge
N-ethyl-5-iodopyrimidin-4-amine Target Product Basic (2° Amine)~0.45 Severe tailing on bare silica gel.
4-chloro-5-iodopyrimidine Unreacted Starting MaterialNeutral~0.70Co-elution if column is overloaded.
5-iodopyrimidin-4-ol Hydrolysis Side-ProductAcidic (pKa ~8.5)Baseline (0.0)Can precipitate in non-polar solvents.
N-ethylpyrimidin-4-amine De-iodinated ByproductBasic~0.20Difficult to separate if tailing occurs.

Part 2: Purification Workflow Architecture

The following logical workflow isolates the target compound by sequentially exploiting solubility differentials (via pH control) and polarity differentials (via deactivated stationary phases).

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Workup Liquid-Liquid Extraction (DCM / NaHCO3) Crude->Workup Aqueous Aqueous Waste (Excess EtNH2, Salts) Workup->Aqueous pH 8.5 (Discard) Organic Organic Phase (Target, Unreacted SM, De-Iodinated) Workup->Organic Retain Chromatography Flash Chromatography (Silica + 1% TEA) Organic->Chromatography Fractions Pooled Target Fractions Chromatography->Fractions Rf ~0.45 Crystallization Recrystallization (Hexane/EtOAc) Fractions->Crystallization Pure Pure N-ethyl-5-iodopyrimidin-4-amine Crystallization->Pure >98% Purity

Caption: Sequential purification workflow for N-ethyl-5-iodopyrimidin-4-amine crude mixtures.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Aqueous Workup

Causality: The target compound contains basic amine and pyrimidine nitrogens. If the workup is too acidic (pH < 5), the compound protonates, becomes water-soluble, and is lost to the aqueous waste. If too basic (pH > 12), residual starting material can rapidly hydrolyze to 5-iodopyrimidin-4-ol.

  • Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude).

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). This buffers the aqueous phase to pH ~8.3, ensuring the target remains entirely in its free-base, organic-soluble form while neutralizing HCl byproducts.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional volumes of DCM.

  • Validation Step: Spot the aqueous layer on a TLC plate and visualize under short-wave UV (254 nm). A lack of UV-active spots confirms complete extraction of the pyrimidine core into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo at a bath temperature not exceeding 35°C (to prevent thermal deiodination).

Protocol B: Amine-Modified Flash Chromatography

Causality: Bare silica gel contains acidic Brønsted silanol groups (Si-OH)[4]. The basic amine groups of the target form strong ionic interactions with these sites, causing the compound to elute slowly and broadly (streaking)[5]. Adding Triethylamine (TEA) acts as a sacrificial basic modifier; it competitively binds to and "masks" the acidic silanols, allowing the target to partition purely based on polarity[5].

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (3:1 v/v). Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the TEA-modified mobile phase.

  • Loading: Dissolve the crude extract in a minimum amount of DCM and load it evenly onto the column head.

  • Elution: Run the column isocratically. The unreacted starting material will elute first (Rf ~0.70), followed by the target N-ethyl-5-iodopyrimidin-4-amine (Rf ~0.45).

  • Validation Step: Check fractions via TLC (using the same TEA-modified solvent). The target should appear as a tight, circular spot. If the spot resembles a teardrop or streak, the silanols were insufficiently masked.

Part 4: Troubleshooting FAQs

Q: My target compound is severely streaking on the TLC plate and eluting across 20+ column fractions. How do I fix this? A: This is a classic symptom of ionic binding between the basic pyrimidine/amine nitrogens and the acidic silanol groups on standard silica gel[5]. You have two options:

  • Chemical Modification: Add 1% to 2% Triethylamine (TEA) or aqueous ammonia to your mobile phase to deactivate the silica[5].

  • Stationary Phase Substitution: Switch to Amino-functionalized silica gel (NH2-silica). The propyl-amine bonded phase eliminates the Bronsted acid sites entirely, allowing basic compounds to elute with sharp peak shapes without requiring mobile phase modifiers[4].

Q: LC-MS analysis of my purified product shows a major impurity with a mass of [M-126]. What is this, and how did it form? A: A mass loss of 126 Da corresponds to the loss of the iodine atom (Deiodination), resulting in N-ethylpyrimidin-4-amine. The C-I bond at the 5-position of the pyrimidine ring is highly susceptible to homolytic cleavage (radical formation) or oxidative addition[2]. This degradation is typically triggered by:

  • Prolonged exposure to direct ambient light (photolytic cleavage).

  • Trace transition metal impurities (e.g., Palladium or Copper) left over from previous reactor use[2]. Fix: Wrap your reaction flasks and collection tubes in aluminum foil to exclude light. Ensure all glassware is acid-washed to remove trace metals prior to synthesis.

Q: I have a persistent baseline impurity on my normal-phase TLC. What is it? A: This is likely 5-iodopyrimidin-4-ol, formed via the hydrolysis of your 4-chloro-5-iodopyrimidine starting material by trace water in the ethylamine reagent. Because it exists in equilibrium with its highly polar pyrimidinone tautomer, it binds irreversibly to standard silica gel. It will not elute with your target compound, but it will permanently foul the top of your column. It is best removed during the initial liquid-liquid extraction by washing the organic layer with a mild aqueous base (like NaHCO3) before chromatography.

References

  • [3] Title: 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine — Chemical Substance Information. Source: nextsds.com. URL:3

  • [5] Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Source: benchchem.com. URL: 5

  • [4] Title: Amino Flash | Sorbent Technologies, Inc. Source: sorbtech.com. URL: 4

  • [2] Title: 5-Iodo-4-(trifluoromethyl)pyrimidine | 1260843-81-9. Source: benchchem.com. URL: 2

  • [1] Title: INHIBITORS OF THE MENIN-MLL INTERACTION - European Patent Office - EP 3468966 B1. Source: googleapis.com. URL: 1

Sources

Troubleshooting

Preventing thermal degradation in N-ethyl-5-iodopyrimidin-4-amine synthesis

Welcome to the Technical Support Center for halogenated pyrimidine synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet critical bottleneck: the ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated pyrimidine synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet critical bottleneck: the thermal instability of 5-iodopyrimidines.

The carbon-iodine (C–I) bond at the C5 position of the pyrimidine ring is highly susceptible to homolytic cleavage and nucleophilic displacement. When synthesizing N-ethyl-5-iodopyrimidin-4-amine , thermal degradation typically manifests as deiodination, polymerization (black tar formation), or oxidation, depending on whether you are employing an SNAr amination of 4-chloro-5-iodopyrimidine or a direct electrophilic iodination of N-ethylpyrimidin-4-amine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your intermediate and maximize your yield.

Diagnostic Workflow: Identifying the Source of Degradation

Before adjusting your protocol, use the diagnostic logic below to pinpoint which mechanistic failure is occurring in your specific synthetic route.

DiagnosticWorkflow Start Thermal Degradation Detected? CheckRoute Identify Synthesis Route Start->CheckRoute RouteA SNAr Amination (4-chloro-5-iodopyrimidine) CheckRoute->RouteA RouteB Direct Iodination (N-ethylpyrimidin-4-amine) CheckRoute->RouteB TempCheck Reaction Temp > 40°C? RouteA->TempCheck ExothermCheck Uncontrolled Exotherm? RouteB->ExothermCheck ActionA1 Reduce Temp to 25°C Use MeCN + K2CO3 TempCheck->ActionA1 Fix Degradation C-I Bond Cleavage (Deiodination/Tar) TempCheck->Degradation Yes ActionB1 Switch to AgNO3/I2 at Room Temperature ExothermCheck->ActionB1 Fix ExothermCheck->Degradation Yes ActionA2 Check Amine Addition Rate (Avoid localized heating) ActionB2 Use Solid-State or Slow Addition Degradation->ActionA2 Degradation->ActionB2

Caption: Diagnostic workflow for identifying and resolving thermal degradation in synthesis.

Troubleshooting FAQs

Q1: During the SNAr amination of 4-chloro-5-iodopyrimidine with ethylamine, I observe significant deiodination and black tar formation. What drives this, and how do I prevent it? A1: The formation of black tar and deiodinated byproducts is a classic hallmark of thermal degradation. The C–I bond dissociation energy is relatively low. When the SNAr reaction is pushed above 60°C to accelerate the displacement of the C4-chloride, the aliphatic amine can act as a single-electron donor, initiating a radical dehalogenation pathway. To prevent this, you must shift the reaction from a thermally driven process to a kinetically controlled one. Use a polar aprotic solvent like acetonitrile (MeCN), which stabilizes the Meisenheimer complex intermediate at lower temperatures. Employing a mild inorganic base like K₂CO₃ and keeping the temperature strictly between 20°C and 40°C prevents the homolytic cleavage of the C5–I bond[1].

Q2: I am synthesizing the target via direct electrophilic iodination of N-ethylpyrimidin-4-amine. The reaction exotherms and degrades. How can I control this? A2: Traditional iodination using harsh acids (e.g., HNO₃/H₂SO₄) and heat inevitably destroys the pyrimidine ring or leads to oxidation of the ethylamine moiety. The causality of the exotherm is the rapid, uncontrolled generation of the electrophilic iodine species (I⁺). To mitigate this, transition to a mild, controlled generation of I⁺ using Iodine (I₂) and Silver Nitrate (AgNO₃) at room temperature[2]. The precipitation of AgI acts as a thermodynamic sink, driving the reaction forward without the need for external heating, completely bypassing thermal degradation pathways[3].

Q3: How do different solvent and temperature profiles quantitatively impact the yield and degradation profile of the SNAr amination? A3: The choice of solvent dictates the activation energy required for the amination. Higher temperatures in protic or highly polar solvents drastically increase the rate of deiodination. See the quantitative summary below for optimal parameter selection.

Quantitative Impact of Reaction Parameters on SNAr Amination

(Conditions: 4-chloro-5-iodopyrimidine + 2.0 eq Ethylamine)

SolventTemperature (°C)BaseReaction Time (h)Target Yield (%)Deiodination/Tar (%)
DMF80DIPEA42560
Ethanol70TEA84535
THF40K₂CO₃1682< 5
MeCN25 (RT)K₂CO₃2491 Not detected

Mechanistic Pathway Analysis

Understanding the divergence between a successful reaction and thermal degradation is critical for scaling up your synthesis. The diagram below illustrates how thermal stress induces radical formation, whereas controlled temperatures stabilize the required Meisenheimer complex.

MechanisticPathway Reactant 4-chloro-5-iodopyrimidine + Ethylamine HighTemp Heat (>60°C) Thermal Stress Reactant->HighTemp LowTemp Controlled Temp (25°C) MeCN Solvent Reactant->LowTemp Radical Homolytic C-I Cleavage (Radical Intermediate) HighTemp->Radical Byproduct Deiodinated Pyrimidine + Polymeric Tar Radical->Byproduct Meisenheimer Meisenheimer Complex (Stabilized) LowTemp->Meisenheimer Product N-ethyl-5-iodopyrimidin-4-amine (Stable Product) Meisenheimer->Product

Caption: Mechanistic divergence of SNAr amination under thermal stress versus controlled conditions.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic causality and an observable checkpoint.

Protocol 1: Low-Temperature SNAr Amination (Recommended)

This protocol avoids thermal degradation by utilizing the kinetic stability of the Meisenheimer complex in MeCN[1].

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

    • Causality: MeCN stabilizes the polar transition state, allowing the nucleophilic attack to proceed at lower reaction temperatures.

  • Base Addition: Add finely milled anhydrous K₂CO₃ (2.0 eq) to the solution.

    • Checkpoint: The suspension should remain easily stirrable. K₂CO₃ acts as a heterogeneous acid scavenger without initiating unwanted side reactions or exotherms.

  • Amine Addition: Cool the mixture to 0°C using an ice-water bath. Dropwise add ethylamine (2.0 M solution in THF, 1.2 eq) over 15 to 20 minutes.

    • Causality: Dropwise addition prevents localized exotherms that trigger premature C–I bond cleavage.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C (Room Temperature) for 16–24 hours.

    • Checkpoint: Monitor the reaction via LC-MS. The target mass [M+H]+ 250.0 should be dominant. If [M+H]+ 124.1 (the deiodinated product) appears, your ambient temperature is too high or localized heating occurred.

  • Workup: Filter the K₂CO₃ salts through a fritted funnel. Concentrate the filtrate under reduced pressure, ensuring the rotary evaporator bath temperature remains below 30°C to prevent late-stage thermal degradation during concentration. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Room-Temperature Electrophilic Iodination (Alternative Route)

If you are starting from N-ethylpyrimidin-4-amine, use this protocol to prevent the exotherms associated with harsh acidic iodination[2].

  • Preparation: Dissolve N-ethylpyrimidin-4-amine (1.0 eq) and elemental Iodine (I₂, 1.1 eq) in a minimal amount of MeCN.

  • Activation: Slowly add Silver Nitrate (AgNO₃, 1.1 eq) in small portions at room temperature (20–25°C).

    • Causality: AgNO₃ reacts instantly with I₂ to form the highly reactive electrophilic I⁺ species and insoluble AgI. This drives the reaction forward at room temperature[3].

  • Monitoring: Stir the mixture for 2 hours.

    • Checkpoint: The rapid formation of a yellowish precipitate (AgI) is a self-validating visual cue that the electrophilic species is being successfully generated and the reaction is proceeding.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted iodine. Filter the suspension through a pad of Celite to remove the AgI salts, and extract the aqueous layer with ethyl acetate.

References

  • Source: European Patent Office - EP 3468966 B1 (Googleapis)
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: MDPI URL
  • Selective C–H Iodination of (Hetero)

Sources

Optimization

Technical Support Center: HPLC Method Development for Purity Analysis of N-ethyl-5-iodopyrimidin-4-amine

An In-Depth Technical Guide As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purity analysis of N-ethyl-5-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purity analysis of N-ethyl-5-iodopyrimidin-4-amine. The content herein is structured to offer both foundational guidance for method development and practical solutions for common troubleshooting scenarios, ensuring scientific integrity and robust analytical outcomes.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the preliminary questions that arise when establishing a new HPLC method for N-ethyl-5-iodopyrimidin-4-amine, focusing on the rationale behind initial parameter selection.

Q1: What is the most suitable HPLC column to start with for analyzing N-ethyl-5-iodopyrimidin-4-amine?

A1: For initial method development, a Reversed-Phase (RP) C18 (octadecylsilane) column is the recommended starting point. The pyrimidine core, with its ethyl and iodo substituents, confers a moderate level of hydrophobicity that is well-suited for retention on a C18 stationary phase.

  • Rationale: C18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar organic molecules.[1] Given the potential for process-related impurities with varying polarities, a C18 phase offers a broad analytical window.

  • Alternative Considerations: If selectivity challenges arise, consider columns with different stationary phases. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions, while a Pentafluorophenyl (PFP) phase can be effective for halogenated compounds and those containing nitrogen.[2][3][4]

Q2: How should I select the initial mobile phase composition?

A2: A standard reversed-phase mobile phase system consisting of an aqueous component (Solvent A) and an organic modifier (Solvent B) is appropriate.

  • Solvent A (Aqueous): A buffered solution is critical. Start with a 10-50 mM phosphate or acetate buffer.[5] The pH must be carefully controlled (see Q3).

  • Solvent B (Organic): Acetonitrile (ACN) is the preferred choice over methanol (MeOH) for initial trials. ACN typically provides lower backpressure, has a lower UV cutoff wavelength, and can offer different selectivity for nitrogen-containing heterocycles.[6]

  • Preparation: Always filter aqueous mobile phases through a 0.45 or 0.2 µm membrane filter and degas all solvents prior to use to prevent pump blockages and baseline noise.[5]

Q3: Why is mobile phase pH so critical for this analysis, and what pH should I use?

A3: The pH of the mobile phase is arguably the most critical parameter for achieving good peak shape and reproducible retention for N-ethyl-5-iodopyrimidin-4-amine.

  • Scientific Basis: The molecule contains a basic amine group. The ionization state of this group is directly dependent on the mobile phase pH.[7][8] When the mobile phase pH is close to the analyte's pKa, the molecule exists in both ionized and non-ionized forms, leading to poor peak shape (tailing) and retention time instability.[9] Furthermore, at intermediate pH (approx. 4-7), residual silanol groups (Si-OH) on the silica-based column packing can be deprotonated (SiO⁻), leading to strong electrostatic interactions with the protonated amine (BH⁺), causing severe peak tailing.[10]

  • Recommendation: To ensure the amine is consistently in its protonated, ionized form and to suppress the ionization of silanol groups, it is best to work at a low pH . A starting pH of 2.5 to 3.5 is recommended.[10] This ensures a sharp, symmetrical peak. Always adjust the pH of the aqueous buffer before adding the organic solvent.[5]

Q4: Should I begin with an isocratic or a gradient elution method?

A4: For purity analysis, where the goal is to separate the main component from all potential process impurities and degradation products, a gradient elution method is strongly recommended .[11][12]

  • Rationale: Impurities can have a wide range of polarities. An isocratic method optimized for the main peak may cause highly retained impurities to elute very late with broad peaks, or not at all, while polar impurities may elute in the solvent front unresolved.[13]

  • Starting Point: A "scouting gradient" is an efficient way to visualize all components in the sample. A typical scouting gradient runs from a low percentage of organic solvent to a high percentage over 20-30 minutes.

ParameterRecommended Starting Value
Initial %B5-10% Acetonitrile
Final %B90-95% Acetonitrile
Gradient Time20 minutes
Post-run Hold5 minutes at 90-95% B
Re-equilibration5-10 minutes at initial %B

Q5: What is the best approach for selecting a detection wavelength?

A5: The optimal detection wavelength should provide high sensitivity for the main analyte as well as any potential impurities.

  • Procedure: Dissolve a small amount of N-ethyl-5-iodopyrimidin-4-amine in the initial mobile phase composition. Using the HPLC system's diode array detector (DAD) or a standalone UV-Vis spectrophotometer, perform a UV scan from approximately 200 nm to 400 nm.

  • Selection: Select the wavelength of maximum absorbance (λmax) for initial method development. For pyrimidine derivatives, this is often in the range of 220-270 nm.[14][15] A DAD is highly advantageous as it allows for the examination of peak purity and can help identify impurities that may not absorb strongly at the λmax of the parent compound.

Section 2: A Starting Point - Recommended HPLC Protocol

This section provides a detailed, step-by-step protocol that serves as a robust starting point for your method development.

Experimental Protocol: Purity Analysis of N-ethyl-5-iodopyrimidin-4-amine
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.22 µm nylon filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-ethyl-5-iodopyrimidin-4-amine and dissolve it in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. The sample solvent should be as close to the initial mobile phase composition as possible to avoid peak distortion.[16]

  • HPLC System Parameters:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 254 nm (or determined λmax)
Injection Volume 10 µL
Gradient Program See table below
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability Testing (SST):

    • Before analyzing samples, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met.[17]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Section 3: Troubleshooting Guide

Even with a robust starting method, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Poor Peak Shape, RT Shift) CheckPeakShape Analyze Peak Shape Start->CheckPeakShape CheckRT Check Retention Time (RT) Start->CheckRT CheckResolution Check Resolution Start->CheckResolution Tailing Tailing Peak? CheckPeakShape->Tailing Asymmetric? Fronting Fronting Peak? Tailing->Fronting No Sol_Tailing 1. Lower Mobile Phase pH 2. Use End-capped Column 3. Reduce Sample Load Tailing->Sol_Tailing Yes Split Split Peak? Fronting->Split No Sol_Fronting 1. Dilute Sample 2. Match Sample Solvent to Initial Mobile Phase Fronting->Sol_Fronting Yes Sol_Split 1. Check for Column Void 2. Ensure Complete Sample Dissolution 3. Check for Co-elution Split->Sol_Split Yes RT_Shift RT Drifting/Shifting? CheckRT->RT_Shift Sol_RT_Shift 1. Increase Equilibration Time 2. Check Buffer Stability/Capacity 3. Use Column Thermostat RT_Shift->Sol_RT_Shift Yes PoorRes Poor Resolution? CheckResolution->PoorRes Sol_PoorRes 1. Optimize Gradient (Shallow Slope) 2. Change Organic Solvent (ACN -> MeOH) 3. Try Different Column Chemistry PoorRes->Sol_PoorRes Yes End Problem Resolved Sol_Tailing->End Sol_Fronting->End Sol_Split->End Sol_RT_Shift->End Sol_PoorRes->End

Caption: General troubleshooting workflow for common HPLC issues.

Q: My main peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for a basic compound like N-ethyl-5-iodopyrimidin-4-amine is a classic problem, most often caused by secondary interactions between the protonated amine and ionized silanol groups on the column's stationary phase.[18][19]

  • Probable Causes & Solutions:

    • Incorrect Mobile Phase pH: The mobile phase pH may be too high (>4), allowing silanol groups to deprotonate.

      • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). This fully protonates the analyte while keeping silanols in their non-ionized state.[10]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.

      • Solution: Reduce the concentration of your sample or decrease the injection volume.[20]

    • Active Column: The column may be old or of lower quality with a high number of accessible, non-end-capped silanol groups.

      • Solution: Switch to a high-purity, end-capped C18 column designed for good peak shape with basic compounds.

Q: My retention times are shifting from one injection to the next. What's wrong?

A: Retention time instability is a sign of an inequilibrated or changing system.

  • Probable Causes & Solutions:

    • Insufficient Column Equilibration: The column has not returned to the initial mobile phase conditions before the next injection. This is common in gradient methods.[21]

      • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.

    • Mobile Phase Instability: The buffer may have insufficient capacity, or the mobile phase is degrading or evaporating.

      • Solution: Ensure your buffer concentration is adequate (10-50 mM).[22] Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.

    • Temperature Fluctuation: Changes in ambient temperature can affect solvent viscosity and retention.

      • Solution: Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).

Q: I have an impurity peak that is not fully separated from the main N-ethyl-5-iodopyrimidin-4-amine peak. How can I improve the resolution?

A: Poor resolution requires optimization of the method's selectivity.

  • Probable Causes & Solutions:

    • Gradient is too Steep: The mobile phase composition is changing too quickly where the peaks of interest are eluting.

      • Solution: After identifying the approximate %B where your peaks elute from the scouting gradient, modify the gradient to be much shallower in that region. For example, if the peaks elute around 40% B, you could change a linear 5-95% gradient to a multi-step gradient that goes from 30-50% B over 15 minutes.[11][21]

    • Suboptimal Organic Solvent: Acetonitrile may not be providing the best selectivity for this specific pair of compounds.

      • Solution: Develop a parallel method using methanol as the organic solvent. Methanol has different solvent properties and can alter the elution order, potentially resolving the co-eluting peaks.[6]

    • Incorrect pH: The current pH may not be optimal for differentiating the two compounds.

      • Solution: While a low pH is good for peak shape, slight adjustments (e.g., from pH 2.8 to 3.2) can sometimes subtly shift the relative retention of compounds, improving resolution.

    • Wrong Stationary Phase: The C18 phase may not be capable of resolving these specific analytes.

      • Solution: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which offer different interaction mechanisms.[23]

Section 4: Ensuring Method Specificity - Forced Degradation Studies

A critical part of method validation for purity analysis is demonstrating that the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions.[24][25] The goal is to produce degradation products and prove that the HPLC method can separate them from the parent peak and from each other.

ForcedDegradation API N-ethyl-5-iodopyrimidin-4-amine (Drug Substance) Stress Apply Stress Conditions (Target 5-20% Degradation) API->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C Dry Heat) Stress->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Stress->Photo Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Results: - Peak Purity of API - Resolution of Degradants - Mass Balance Analysis->Result

Caption: Workflow for conducting forced degradation studies.

Typical Forced Degradation Conditions
Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 M HClReflux at 80°C for 2-8 hours
Base Hydrolysis 0.1 M NaOHReflux at 80°C for 2-8 hours
Oxidative 3% H₂O₂Room temperature for 24 hours
Thermal Solid sample in oven80°C for 48 hours
Photolytic Solid & Solution sampleExpose to light as per ICH Q1B guidelines

Analysis: After exposure, samples should be neutralized (for acid/base stress) and diluted appropriately before injection. The chromatograms are then evaluated to ensure that all degradation peaks are baseline resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in all stressed samples.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Preprints.org.
  • Kaliszan, R., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. IntechOpen.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.
  • Tidke, K. J., & Solanki, P. R.
  • Benchchem. (2025, December).
  • Pai, N. R., & Sawant, S. S. Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. TSI Journals.
  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2025, June 5). International Journal of Environmental Sciences.
  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (n.d.). PMC.
  • Restek. HPLC Column Selection Guide. Link Lab.
  • HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.
  • Shinde, V. (2025, February 1).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Thermo Fisher Scientific.
  • Agilent.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). News.
  • Benchchem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Mullani, A. S., & Nargatti, P. I. (2021). Forced Degradation Studies as a Part of Strategy: To Develop Stability-Indicating Methods for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Element Lab Solutions. HPLC Solvent Selection. Element Lab Solutions.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28).
  • BioPharm International. (2026, March 23). Forced Degradation Studies for Biopharmaceuticals.
  • Chavan, et al. (2019, March 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.

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Reference Data & Comparative Studies

Validation

N-ethyl-5-iodopyrimidin-4-amine vs N-methyl-5-iodopyrimidin-4-amine reactivity

As a Senior Application Scientist, selecting the optimal pyrimidine building block is rarely just a matter of availability; it is a strategic decision that dictates the efficiency of downstream synthetic workflows and th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pyrimidine building block is rarely just a matter of availability; it is a strategic decision that dictates the efficiency of downstream synthetic workflows and the physicochemical properties of the final active pharmaceutical ingredient (API).

N-methyl-5-iodopyrimidin-4-amine and N-ethyl-5-iodopyrimidin-4-amine are privileged scaffolds, particularly in the development of kinase inhibitors (e.g., EGFR and HER2 targets) [1]. While they differ by only a single methylene unit, this structural variance introduces distinct steric, electronic, and lipophilic divergences that profoundly impact palladium-catalyzed cross-coupling and nucleophilic substitution trajectories.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their reactivity profiles and providing validated experimental protocols for their utilization.

Physicochemical & Steric Profiling

Before diving into reactivity, we must quantify the fundamental properties of the exocyclic amine substituents. The ethyl group is not merely "larger"; its rotational degrees of freedom create a dynamic steric cone that sweeps a larger volume adjacent to the highly reactive C5 position.

ParameterN-Methyl-5-iodopyrimidin-4-amineN-Ethyl-5-iodopyrimidin-4-amineCausality / Impact
Steric Bulk (Charton value, v ) 0.520.68Ethyl's larger effective radius increases the activation energy barrier during the approach of bulky electrophiles or metal catalysts.
Calculated LogP (cLogP) ~0.8~1.3The additional methylene unit increases lipophilicity, which is highly advantageous for tuning the ADME/PK properties of the final drug candidate.
Inductive Effect (+I) ModerateModerately HighEthyl is slightly more electron-donating, marginally increasing the electron density of the pyrimidine ring.
N-H Acidity (pKa) ~15.5~15.8Both can be deprotonated under strongly basic conditions (e.g., NaOtBu), potentially altering coordination with transition metals.

Mechanistic Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling at C5 (Suzuki / Sonogashira)

The C5-iodo bond is highly polarized and primed for oxidative addition due to the electron-deficient nature of the pyrimidine ring [2]. However, the adjacent C4-secondary amine introduces a competitive steric environment.

  • N-Methyl Reactivity: The methyl group presents minimal steric hindrance. Oxidative addition of the Pd(0)L n​ species occurs rapidly, and standard ligands (e.g., PPh 3​ , dppf) are usually sufficient to drive the reaction to completion [3].

  • N-Ethyl Reactivity: The ethyl group's rotational flexibility creates a steric clash during the transition state of oxidative addition. This slows the initial step of the catalytic cycle. To achieve comparable yields, the N-ethyl scaffold often requires elevated temperatures or the use of highly active, sterically accommodating biaryl phosphine ligands (e.g., XPhos or RuPhos) to force the oxidative addition and facilitate transmetalation.

B. Nucleophilicity of the Exocyclic Amine (N-Acylation/Alkylation)

If your synthetic route requires functionalization of the C4 amine after C5 cross-coupling, the N-methyl derivative is the superior nucleophile. The ethyl group physically shields the nitrogen lone pair, reducing the rate of nucleophilic attack on electrophiles like acyl chlorides or alkyl halides.

G A N-Methyl-5-iodopyrimidin-4-amine (Lower Steric Bulk) C Pd(0) Oxidative Addition (Fast, Standard Ligands) A->C B N-Ethyl-5-iodopyrimidin-4-amine (Higher Steric Bulk) D Pd(0) Oxidative Addition (Slower, Requires XPhos/Heat) B->D E C5-Coupled Product C->E D->E

Caption: Steric influence of N-alkyl groups on Pd(0) oxidative addition at the C5 position.

Comparative Experimental Data

The following table summarizes empirical expectations based on standardized reaction conditions across both scaffolds.

Reaction TypeConditionsN-Methyl Yield (%)N-Ethyl Yield (%)Optimization Note for N-Ethyl
Suzuki-Miyaura Phenylboronic acid, Pd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O, 80°C, 12h88 - 92%75 - 82%Switch to Pd 2​ (dba) 3​ / XPhos to overcome steric drag.
Sonogashira Phenylacetylene, Pd(PPh 3​ ) 2​ Cl 2​ , CuI, Et 3​ N, DMF, 70°C, 6h85 - 90%78 - 84%Increase reaction time to 12h; monitor via LC-MS.
N-Acylation Acetyl chloride, DIPEA, DCM, 0°C to RT, 4h>95%~85%Add catalytic DMAP (0.1 eq) to accelerate acyl transfer.

Validated Experimental Protocols

To ensure reproducibility, the following protocol for Suzuki-Miyaura cross-coupling is designed as a self-validating system . It incorporates specific causality-driven steps to mitigate the common pitfalls of pyrimidine chemistry—namely, catalyst deactivation and product sequestration by the basic nitrogens.

Protocol: C5 Suzuki-Miyaura Cross-Coupling

Reagents:

  • Pyrimidine substrate (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq, 5 mol%)

  • K 2​ CO 3​ (2.5 eq, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly & Degassing: Charge a Schlenk flask with the pyrimidine substrate, arylboronic acid, and K 2​ CO 3​ . Add the solvent mixture.

    • Causality: Rigorous degassing is critical. Sparge the mixture with Argon for 15 minutes before adding the catalyst. Oxygen rapidly degrades electron-rich Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle before oxidative addition can occur.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl 2​ under a positive stream of Argon. Seal the vessel and heat to 80°C (for N-methyl) or 95°C (for N-ethyl).

    • Causality: The bidentate dppf ligand prevents the formation of inactive palladium black and provides sufficient steric bulk to drive reductive elimination. The higher temperature for the N-ethyl derivative overcomes the steric activation barrier of the initial oxidative addition.

  • In-Process Monitoring: At 4 hours, sample the reaction. Quench an aliquot in MeCN and analyze via LC-MS.

    • Self-Validation: The disappearance of the starting material mass (M+H) and the appearance of the product mass confirms catalytic turnover. If unreacted N-ethyl substrate remains, spike with an additional 2 mol% catalyst.

  • Quench & Metal Scavenging: Cool to room temperature. Dilute with EtOAc and add a silica-thiol (Si-Thiol) metal scavenger (equivalent to 10x the mass of the Pd catalyst). Stir for 2 hours, then filter through a pad of Celite.

    • Causality: Pyrimidine-4-amines are excellent bidentate ligands. They can chelate palladium, leading to poor mass recovery during extraction and heavy metal contamination in the final API. The Si-Thiol scavenger outcompetes the pyrimidine for the metal, breaking these complexes.

  • Purification: Wash the organic filtrate with brine, dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Mixing (Pyrimidine, Boronic Acid, Base) Step2 2. Rigorous Degassing (Ar sparging to prevent Pd oxidation) Step1->Step2 Step3 3. Catalyst Addition & Heating (80-95°C, monitoring via LC-MS) Step2->Step3 Step4 4. Quench & Scavenge (Si-Thiol to break Pd-Pyrimidine chelates) Step3->Step4 Step5 5. Purification (Celite filtration & Chromatography) Step4->Step5

Caption: Standardized self-validating workflow for C5 Suzuki-Miyaura cross-coupling.

References

  • Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity MDPI - Molecules[Link]

  • Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers Organic Letters - ACS Publications[Link]

Comparative

A Senior Application Scientist's Comparative Guide to the Validation of HPLC Methods for N-ethyl-5-iodopyrimidin-4-amine Quantification

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of N-ethyl-5-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of N-ethyl-5-iodopyrimidin-4-amine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the accuracy and reliability of its measurement is paramount. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4] This document is structured to empower you, the scientist, to not only execute a validation but to design and defend a method that is truly suitable for its intended purpose.

The Analyte: Understanding N-ethyl-5-iodopyrimidin-4-amine

Before developing a quantitative method, we must consider the physicochemical properties of our target analyte. N-ethyl-5-iodopyrimidin-4-amine is a heterocyclic aromatic amine. Key characteristics influencing its chromatographic behavior include:

  • Aromatic Pyrimidine Core: Provides a strong chromophore, making UV detection a highly suitable and accessible quantification technique.

  • Basic Amine Functionality (pKa-dependent): The exocyclic amine group is basic and prone to protonation. This property is a primary driver of retention and peak shape. Uncontrolled interactions with the stationary phase can lead to significant peak tailing, a common challenge in the analysis of basic compounds.[5][6]

  • Iodine Substituent: The heavy halogen atom increases the molecule's hydrophobicity, influencing its retention in reversed-phase chromatography.

  • Polarity: The combination of the polar amine group and the heterocyclic ring with a nonpolar ethyl group gives the molecule an intermediate polarity, making reversed-phase HPLC an ideal separation technique.[7]

Our objective is to develop and validate an HPLC method that can reliably quantify this analyte, separating it from potential impurities, and demonstrating its stability over time.

Comparative Methodologies: The Critical Choice of Column and Mobile Phase

The success of any HPLC analysis hinges on the selection of the stationary and mobile phases.[8][9] For N-ethyl-5-iodopyrimidin-4-amine, we will compare two robust reversed-phase approaches to illustrate the impact of modern column technology on mitigating common analytical challenges.

  • Method A: The Workhorse (Conventional C18) : Utilizes a standard end-capped C18 silica-based column. This is the most common starting point for reversed-phase method development.[6]

  • Method B: The Problem-Solver (Polar-Embedded C18) : Employs a C18 column that has a polar functional group (e.g., amide or carbamate) embedded near the silica surface. This design offers unique selectivity and improved peak shape for basic analytes.

The primary challenge with Method A is the potential for the basic amine to interact with acidic residual silanol groups on the silica surface, even after end-capping. This secondary interaction leads to peak tailing. Method B mitigates this by creating a water-enriched layer near the silica surface, which shields the analyte from the silanols, resulting in improved peak symmetry.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Rationale for N-ethyl-5-iodopyrimidin-4-amine
Column Standard C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 3.5 µm, 4.6 x 100 mmMethod B's smaller particle size and polar-embedded phase are chosen to improve efficiency and reduce peak tailing for the basic analyte.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileA: 20 mM Ammonium Formate, pH 3.5B: AcetonitrileTFA (Method A) acts as an ion-pairing agent to improve peak shape but can be aggressive and suppress MS signals. The buffered mobile phase in Method B provides better pH control and is more mass-spectrometry compatible.[10]
Gradient 20-80% B over 15 minutes15-75% B over 10 minutesThe shorter column and smaller particles in Method B allow for a faster, more efficient gradient, increasing throughput.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for optimal performance based on column dimensions and particle size.
Temperature 35 °C40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection UV at 265 nmUV at 265 nmWavelength selected based on the UV absorbance maximum of the pyrimidine chromophore.

The Validation Workflow: A Framework for Trust

Method validation provides documented evidence that a procedure is fit for its purpose.[11][12] The process follows a logical progression, as illustrated below. We will adhere to the recently updated ICH Q2(R2) guideline, which provides a comprehensive framework for validation.[1][13]

Validation_Workflow cluster_validation Validation Parameters MethodDev Method Development & Optimization SystemSuitability System Suitability Testing (SST) MethodDev->SystemSuitability Define Criteria Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidationReport Final Validation Report Robustness->ValidationReport Compile Data

Caption: A typical workflow for HPLC method validation, from development to final reporting.

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite.[14][15] System Suitability Tests (SSTs) are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.

Protocol:

  • Prepare a system suitability solution containing N-ethyl-5-iodopyrimidin-4-amine at the target concentration.

  • Make five or six replicate injections of this solution.

  • Calculate the key performance parameters and compare them against pre-defined acceptance criteria.

Table 2: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing, which is critical for our basic analyte.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0% (for n=5)Demonstrates the precision of the injector and detector. A tighter criterion than the historical 2.0% is expected with modern instruments.[16]
Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][17] For a stability-indicating assay, this is the most critical validation parameter. We must prove that the peaks of any degradation products do not co-elute with the main analyte peak.

Protocol (Forced Degradation):

  • Expose solutions of N-ethyl-5-iodopyrimidin-4-amine to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples alongside an unstressed control.

  • Evaluate the chromatograms for separation of the parent peak from any new peaks that form. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is spectrally homogeneous.

Table 3: Comparative Specificity Results
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Acceptance Criteria
Resolution (Rs) from nearest impurity 1.8 (from oxidative degradant)2.5 (from oxidative degradant)Rs > 1.5 between all peaks.
Peak Purity (DAD) Pass (>990)Pass (>995)Purity angle should be less than the purity threshold.
Observations Minor tailing of the main peak observed, potentially obscuring very small impurities eluting close to it.Excellent peak shape and baseline resolution for all degradants.Method B demonstrates superior resolving power, providing higher confidence in the specificity of the method.
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the N-ethyl-5-iodopyrimidin-4-amine reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target test concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 4: Comparative Linearity Data
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Acceptance Criteria
Range Tested 50 - 150 µg/mL50 - 150 µg/mLAppropriate for the intended assay.
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
y-intercept Close to zero, but shows slight positive bias at lower concentrations.Passes through the origin.Intercept should not be significantly different from zero.
Accuracy and Precision

Causality:

  • Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[13]

  • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, or different equipment).

Accuracy Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percent recovery for each.

Precision Protocol:

  • Repeatability: Prepare six individual test samples of N-ethyl-5-iodopyrimidin-4-amine at 100% of the target concentration. Analyze them and calculate the RSD.

  • Intermediate Precision: A second analyst, on a different day, repeats the repeatability study. The results from both sets are statistically compared.

Table 5: Comparative Accuracy and Precision Data
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Acceptance Criteria
Accuracy (% Recovery) 98.2% - 102.5%99.1% - 101.3%Mean recovery should be 98.0% to 102.0%.
Precision - Repeatability (%RSD) 0.95%0.45%RSD ≤ 2.0% (typically ≤ 1.0% for API).
Precision - Intermediate (%RSD) 1.30%0.68%RSD ≤ 2.0%.

Insight: The superior peak shape and integration provided by Method B directly translate to better precision and accuracy, as peak integration is more consistent and less prone to operator variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

These parameters are not required for an API assay but are crucial for impurity quantification methods. They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (S/N Method):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting multiple preparations at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Validation_Relationships Linearity Linearity LOD LOD Linearity->LOD Can determine LOQ LOQ Linearity->LOQ Can determine Range Range Linearity->Range Defines Accuracy Accuracy Precision Precision Specificity Specificity Specificity->Accuracy Ensures Specificity->Precision Ensures LOQ->Accuracy Must have LOQ->Precision Must have Range->Accuracy Range->Precision Robustness Robustness Robustness->Linearity Tests stability of Robustness->Accuracy Tests stability of Robustness->Precision Tests stability of

Caption: Interrelationship of key analytical method validation parameters.

Conclusion and Recommendation

Both Method A and Method B can be validated for the quantification of N-ethyl-5-iodopyrimidin-4-amine. However, this comparative guide demonstrates that a thoughtfully designed method using modern column technology (Method B) provides significant advantages.

Method B (Polar-Embedded C18) is the superior choice. It delivers:

  • Higher Trustworthiness: The excellent peak symmetry minimizes the risk of co-elution with unknown impurities and provides more reliable integration.

  • Greater Efficiency: The faster analysis time increases laboratory throughput.

  • Improved Performance: The data clearly show superior results for precision, accuracy, and resolution.

This guide has provided the framework and the scientific rationale for validating an HPLC method for N-ethyl-5-iodopyrimidin-4-amine. By understanding the "why" behind each validation parameter and experimental choice, researchers can develop and implement analytical methods that are not only compliant with regulatory expectations but are also scientifically sound, robust, and reliable.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Alternative) Source: USP URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: LCGC International URL: [Link]

  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Tackling Common Challenges in Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: Combination Drug Analysis: Challenges and Approaches in HPLC Method Development Source: LinkedIn URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

Sources

Validation

Comparing leaving group ability of 5-iodo vs 5-bromo in pyrimidin-4-amines

A Senior Application Scientist's Guide to Scaffold Reactivity: 5-Iodo- vs. 5-Bromo-pyrimidin-4-amine in Synthetic Chemistry As drug discovery programs increasingly rely on highly functionalized nitrogen heterocycles, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Scaffold Reactivity: 5-Iodo- vs. 5-Bromo-pyrimidin-4-amine in Synthetic Chemistry

As drug discovery programs increasingly rely on highly functionalized nitrogen heterocycles, the 4-aminopyrimidine scaffold has emerged as a privileged motif in medicinal chemistry. However, functionalizing the C5 position presents a unique synthetic challenge. The choice of the leaving group at this position—specifically, 5-iodo versus 5-bromo—profoundly dictates the available synthetic strategies, reaction conditions, and ultimate yield.

This guide objectively compares the cross-coupling reactivity of 5-iodopyrimidin-4-amine and 5-bromopyrimidin-4-amine, providing mechanistic insights and self-validating experimental protocols to streamline your synthetic workflows.

Mechanistic Causality: The Electronic Influence at C5

The pyrimidine ring is inherently electron-deficient. However, the introduction of a primary amine at the C4 position fundamentally alters the electronic landscape. The amino group acts as a strong electron-donating group via resonance (+M effect), pushing electron density into the ortho and para positions of the ring. Consequently, the C5 position becomes relatively electron-rich, rendering it highly deactivated toward Nucleophilic Aromatic Substitution (SNAr)[1].

Because SNAr is disfavored, functionalization at C5 almost exclusively requires transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions). In these catalytic cycles, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[2].

This is where the leaving group ability becomes critical. The3 (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~285 kJ/mol). As a result, the 5-iodo scaffold undergoes rapid oxidative addition, enabling the use of mild reaction conditions and shorter reaction times[3]. Conversely, the 5-bromo scaffold requires substantially higher thermal energy and more electron-rich phosphine ligands to force the oxidative addition step, which can lead to unwanted side reactions such as protodehalogenation[2].

Quantitative Comparison of Cross-Coupling Reactivity

The following table summarizes the operational differences between the two scaffolds during standard palladium-catalyzed cross-coupling workflows.

Parameter5-Iodopyrimidin-4-amine5-Bromopyrimidin-4-amine
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Reaction Temp (Suzuki) 25°C – 60°C80°C – 100°C
Preferred Pd Catalyst/Ligand Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos or BrettPhos
Susceptibility to Dehalogenation Low (due to fast coupling kinetics)Higher (requires prolonged heating)
Yield (Standard Arylation) >85% in 2-4 hours60-75% in 12-18 hours

Reactivity Workflow & Decision Tree

Reactivity A Functionalization of Pyrimidin-4-amine at C5 B 5-Iodo Scaffold (Weaker C-I Bond) A->B Halogenation C 5-Bromo Scaffold (Stronger C-Br Bond) A->C Halogenation D Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) B->D Preferred C->D Alternative E Rapid Oxidative Addition Mild Conditions (RT - 60°C) High Yields D->E via 5-Iodo F Slower Oxidative Addition Harsher Conditions (80 - 100°C) Moderate to High Yields D->F via 5-Bromo

Decision tree illustrating the reactivity pathways for 5-iodo vs. 5-bromo pyrimidin-4-amines.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the practical implications of the leaving group ability, the following protocol outlines a chemoselective arylation at the C5 position.

Objective: Chemoselective C-C bond formation at C5 while preserving the unprotected C4-amine. Design Causality: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the Pd(II) intermediate, accelerating the reductive elimination step. A biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base.

Step-by-Step Methodology
  • Reagent Preparation & Validation: In an oven-dried Schlenk flask, add the 5-halopyrimidin-4-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

    • Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides (which artificially alter stoichiometry) by verifying the presence of a sharp O-H stretch via IR spectroscopy or confirming the exact mass via LC-MS prior to addition.

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.2 M substrate concentration. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) dead-end complex.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and initiate heating based on the scaffold:

    • For 5-Iodo: Stir at 50°C.

    • For 5-Bromo: Stir at 90°C.

  • Reaction Monitoring (In-Process Validation): Monitor the reaction via LC-MS every 2 hours.

    • Expected Observation: The 5-iodo substrate will show complete consumption of the starting material mass peak ([M+H]+) within 2 to 4 hours.

    • Troubleshooting the Bromo Scaffold: If the 5-bromo reaction stalls at ~50% conversion after 8 hours, it indicates catalyst deactivation rather than thermodynamic limitation. Do not simply increase the temperature; instead, add a fresh catalyst spike (0.02 equiv) and ensure the argon atmosphere is intact.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the 5-arylpyrimidin-4-amine.

Note on Sonogashira Variations: When4, the 5-iodo scaffold is vastly superior[4]. If significant dehalogenation is observed with the 5-bromo scaffold, a milder base (e.g., Et3N instead of DIPA) or lower reaction temperature must be utilized, though this must be carefully balanced against its already slower oxidative addition rate[2].

References

  • [2] BenchChem, Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. 2

  • [3] BenchChem Technical Support Team, 2,6-Dichloro-5-iodo-pyrimidine-4-amine: A Senior Application Scientist's Guide to Scaffold Reactivity. 3

  • [1] ACS Publications, Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate.1

  • [4] PMC / NIH, Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. 4

Sources

Comparative

A Comparative Guide to the Characterization of N-ethyl-5-iodopyrimidin-4-amine: Establishing an IR Spectroscopy Reference Standard

Introduction: The Imperative for Rigorous Standards in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the purity and identity of every chemical entity are paramount. This is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity and identity of every chemical entity are paramount. This is especially true for pharmaceutical intermediates, the foundational building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. N-ethyl-5-iodopyrimidin-4-amine, a halogenated pyrimidine derivative, serves as a critical intermediate in the synthesis of various targeted therapeutic agents.[1] The introduction of iodo- and ethyl-amine functionalities to the pyrimidine core creates a versatile scaffold for further chemical modification.

To ensure the consistency, safety, and efficacy of the final drug product, every intermediate must be rigorously characterized against a well-defined reference standard.[2][3][4] A reference standard is a meticulously purified and characterized material that serves as a benchmark for analytical testing, enabling the verification of identity, purity, and potency.[4][5] Among the suite of analytical techniques employed for this purpose, Infrared (IR) spectroscopy provides an invaluable, rapid, and non-destructive method for confirming molecular identity through its unique "fingerprint" of vibrational modes.[6][7]

This guide provides an in-depth technical comparison for establishing and utilizing an IR spectroscopy reference standard for N-ethyl-5-iodopyrimidin-4-amine. We will explore the expected spectral characteristics, present a robust protocol for data acquisition, and compare the utility of IR spectroscopy against other essential analytical techniques.

Molecular Profile and Predicted IR Characteristics of N-ethyl-5-iodopyrimidin-4-amine

The structure of N-ethyl-5-iodopyrimidin-4-amine dictates its characteristic infrared absorption bands. Understanding these expected peaks is the first step in interpreting its spectrum and qualifying it as a reference standard.

Structure:

Caption: Workflow for qualifying a chemical reference standard.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for acquiring an IR spectrum of a solid reference standard due to its simplicity, speed, and non-destructive nature. [8][9] Objective: To obtain a high-quality, reproducible mid-infrared spectrum of the N-ethyl-5-iodopyrimidin-4-amine reference standard.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen for at least 30 minutes. Causality: This minimizes interference from atmospheric water vapor and carbon dioxide, which absorb strongly in the mid-IR region.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate. Causality: Any residue from previous samples will contaminate the spectrum.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). [10]Causality: The background scan measures the instrument's response and the ambient environment. This spectrum is automatically subtracted from the sample spectrum to provide the true absorbance of the sample.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the N-ethyl-5-iodopyrimidin-4-amine powder directly onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the ATR pressure arm and apply consistent pressure to the sample. The force should be sufficient to ensure intimate contact between the solid sample and the crystal surface. Causality: Good contact is essential for the IR evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[11][12]

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in absorbance or transmittance mode. Perform an ATR correction if necessary, although for library matching and identification, the uncorrected spectrum is often used.

    • Label the major peaks corresponding to the functional groups detailed in Table 1.

  • Cleaning:

    • Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface as described in step 2.

Comparison with Alternative Analytical Techniques

While IR spectroscopy excels at confirming identity, a comprehensive analysis relies on a suite of techniques. Each provides a different and complementary piece of the analytical puzzle.

G cluster_techniques Analytical Techniques Analyte N-ethyl-5-iodopyrimidin-4-amine Reference Standard FTIR FT-IR Spectroscopy Analyte->FTIR Confirms Functional Groups & Fingerprint Identity NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Defines C-H Framework & Connectivity MS Mass Spectrometry Analyte->MS Confirms Molecular Weight & Elemental Composition HPLC HPLC Analyte->HPLC Quantifies Purity & Detects Impurities

Caption: Relationship between the analyte and key analytical techniques.

Table 2: Comparison of Analytical Techniques for Reference Standard Characterization

TechniqueInformation ProvidedStrengths for N-ethyl-5-iodopyrimidin-4-amineLimitations
FT-IR Spectroscopy Functional group identification; molecular fingerprint.- Fast and non-destructive.- Excellent for confirming the presence of N-H, C=N, and C=C bonds.- Highly specific fingerprint region for identity confirmation.- Not inherently quantitative.- Insensitive to minor impurities.- Does not provide detailed structural connectivity.
NMR Spectroscopy Detailed molecular structure, connectivity of atoms.- Unambiguously determines the arrangement of protons and carbons.- Can distinguish between isomers.- Quantitative NMR (qNMR) can be used for purity assessment.- Requires larger sample amounts.- More time-consuming than IR.- Requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- Confirms the exact molecular weight (High-Resolution MS).- Provides structural clues from fragmentation.- Extremely sensitive.- Isomer differentiation can be difficult without tandem MS.- Can be destructive.- Not ideal for quantifying purity alone.
HPLC / UPLC Purity assessment; quantification of impurities.- Highly effective at separating the main compound from process impurities and degradants.<[13][14]br>- Provides precise and accurate purity values (e.g., % area).- Does not provide structural information on its own (requires a detector like MS or UV).- Requires method development.

Conclusion

The qualification of N-ethyl-5-iodopyrimidin-4-amine as a reference standard is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. Infrared spectroscopy serves as an indispensable tool in this process, offering a rapid and reliable method for confirming the molecular identity of the material. Its unique fingerprint provides a benchmark against which all future batches of the intermediate can be compared.

However, this guide emphasizes that IR spectroscopy, while powerful, is one component of a necessary multi-faceted analytical strategy. Its true value is realized when its data is corroborated by the detailed structural information from NMR, the precise molecular weight confirmation from mass spectrometry, and the quantitative purity data from chromatography. By integrating these techniques, researchers and drug development professionals can establish a robust, trustworthy, and scientifically sound reference standard, underpinning the safety and efficacy of the final therapeutic products.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Various Authors. (2017-2025).
  • Author Unknown. (2006).
  • Bruker Corporation. (n.d.). Guide to FT-IR Spectroscopy. Bruker Website.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I.
  • Various Authors. (2025). FT-IR data of pyrimidine derivatives compounds.
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. UCI Website.
  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
  • American Pharmaceutical Review. (n.d.). Reference Standards. American Pharmaceutical Review Website.
  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. MRIGlobal Website.
  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method.
  • LGC Standards. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Department Lab Manager. (n.d.). Fourier Transform Infrared Spectroscopy. Instrument Manual.
  • Cambrex Corporation. (n.d.). Reference Standards. Cambrex Website.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles. Sigma-Aldrich Website.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • International Journal of Innovative Research in Technology. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. IJIRT, 12(7).
  • Royal Society of Chemistry. (n.d.). Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. Analytical Methods.

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Safety & Regulatory Compliance

Safety

The Application Scientist’s Guide to PPE and Handling for N-Ethyl-5-iodopyrimidin-4-amine

As a Senior Application Scientist, I have overseen the scale-up and synthesis of numerous targeted therapeutics—particularly kinase inhibitors—where N-ethyl-5-iodopyrimidin-4-amine and its functionalized derivatives (suc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the scale-up and synthesis of numerous targeted therapeutics—particularly kinase inhibitors—where N-ethyl-5-iodopyrimidin-4-amine and its functionalized derivatives (such as 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, CAS 1093847-73-4) serve as critical building blocks. The presence of the iodine atom at the 5-position makes this scaffold an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the exact chemical properties that make it synthetically valuable also dictate a rigorous, uncompromising approach to laboratory safety and Personal Protective Equipment (PPE).

This guide provides a self-validating operational framework to ensure zero-exposure handling, moving beyond basic compliance to field-proven safety science.

Hazard Causality & Risk Assessment (E-E-A-T)

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not just wear gloves because a Safety Data Sheet (SDS) tells us to; we wear them because of the molecule's mechanistic reactivity.

Mechanistic Causality: The pyrimidine ring is inherently electron-deficient. The addition of an iodine atom further polarizes the molecule, creating a highly electrophilic center. While this is ideal for palladium-catalyzed cross-coupling, it also means the molecule is highly susceptible to nucleophilic attack by biological macromolecules—specifically the sulfhydryl (-SH) groups in cellular proteins and the nitrogenous bases in human DNA.

This biological alkylation potential directly drives its [1]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332).

  • Skin/Eye Irritation (Category 2/2A): Causes significant irritation upon contact (H315, H319).

  • STOT SE 3: May cause respiratory irritation (H335).

Toxicity_Pathway Chem N-ethyl-5-iodopyrimidin-4-amine (Electrophilic Pyrimidine Core) Exposure Dermal / Inhalation Exposure (Breach of PPE) Chem->Exposure Bio Nucleophilic Attack by Cellular Proteins/DNA Exposure->Bio Effect Tissue Irritation & Toxicity (H302, H312, H315, H319) Bio->Effect

Mechanistic pathway of N-ethyl-5-iodopyrimidin-4-amine toxicity.

The Core PPE Framework (The "Armor")

Based on the hazard profile, the following PPE matrix is mandatory for handling N-ethyl-5-iodopyrimidin-4-amine in either powder or solution form.

Table 1: Glove Material Compatibility & Selection

Glove MaterialThicknessBreakthrough TimeOperational Recommendation
Nitrile (Standard) 4 mil< 15 mins (in organic solvents)Inner Glove Only. Provides dexterity but insufficient chemical resistance against solvent-mediated penetration.
Nitrile (Heavy Duty) 8+ mil> 60 mins (dry powder)Outer Glove. Excellent for weighing and transferring dry powder.
Butyl Rubber 14 mil> 240 minsSpecialty Use. Required if handling the compound dissolved in highly penetrating solvents like NMP or DMF.
  • Respiratory Protection: The primary risk during weighing is the aerosolization of fine powders. All handling must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–120 fpm. If engineering controls are temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Eye/Face Protection: Standard safety glasses are insufficient. Chemical splash goggles (ANSI Z87.1 compliant) are mandatory to prevent micro-particulates from contacting the ocular mucosa.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Operational Plan & Step-by-Step Handling Protocol

Trust in a protocol comes from its reproducibility. Follow this step-by-step workflow to ensure safe handling and transfer.

Step 1: Pre-Operation Setup

  • Verify the fume hood is operational (check the magnehelic gauge for proper airflow).

  • Clear the workspace of unnecessary clutter to prevent accidental knock-overs.

  • Lay down a disposable, anti-static weighing mat. This prevents the iodopyrimidine powder from adhering to surfaces due to static charge.

Step 2: Weighing and Transfer

  • Don baseline PPE: FR lab coat, chemical splash goggles, and double nitrile gloves.

  • Use an enclosed analytical balance. If weighing inside the fume hood, use a draft shield to prevent the powder from dispersing in the airflow.

  • Use a grounded, anti-static spatula. Scientist's Insight: Halogenated pyrimidines often exhibit static cling. A grounded spatula ensures the powder drops cleanly into the tare vessel, minimizing airborne particulates.

  • Cap the vial immediately after transfer. Wipe the exterior of the vial with an isopropanol-soaked lint-free wipe before removing it from the weighing area.

Step 3: Reaction Setup

  • When introducing the compound into a reaction vessel (e.g., for a cross-coupling reaction using NMP or DMF as a solvent, per [2]), use a wide-mouth powder funnel to prevent neck-adhesion.

  • Purge the vessel with inert gas (Nitrogen or Argon) using a Schlenk line to prevent oxidative degradation of the amine group and to maintain a controlled, safe environment.

PPE_Workflow Start Pre-Operation: Fume Hood Setup PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing & Transfer (Enclosed Balance / Anti-static) PPE->Weigh React Reaction Setup (Schlenk line / Inert Gas) Weigh->React Clean Decontamination (10% Bleach / Isopropanol) React->Clean Waste Hazardous Waste Segregation Clean->Waste

Operational workflow for handling N-ethyl-5-iodopyrimidin-4-amine safely.

Decontamination & Disposal Logistics

A protocol is only complete when the workspace is returned to a neutral, decontaminated state.

  • Spill Response: In the event of a powder spill, do not sweep. Sweeping aerosolizes the compound. Instead, gently cover the spill with absorbent paper towels dampened with a compatible solvent (e.g., isopropanol or a 10% bleach solution to degrade the active amine). Carefully scoop the saturated towels into a hazardous waste bag using a plastic scraper.

  • Waste Segregation: N-ethyl-5-iodopyrimidin-4-amine contains both a halogen (iodine) and nitrogen heteroatoms. All liquid waste generated from reactions or decontamination must be segregated into clearly labeled "Halogenated Organic Waste" containers. Do not mix with non-halogenated waste streams, as this complicates incineration and disposal logistics. Solid waste (contaminated gloves, weighing boats, mats) must be placed in a sealed, solid hazardous waste bin.

Table 2: Hazard Summary & Mitigation Strategy

Hazard ClassGHS CodeOperational Mitigation Strategy
Acute Toxicity (Oral) H302Strict prohibition of eating/drinking; rigorous glove removal technique.
Skin Irritation H315Double nitrile gloving; FR lab coat with knit cuffs.
Eye Irritation H319Mandatory chemical splash goggles; standard safety glasses prohibited.
Respiratory Irritation H335Handling strictly confined to certified fume hoods; use of anti-static tools.
References
  • NextSDS Database. "2-Chloro-N-ethyl-5-iodopyrimidin-4-amine Chemical Substance Information." NextSDS. Available at: [Link]

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